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  • Product: Methyl 6-oxooctanoate
  • CAS: 2955-61-5

Core Science & Biosynthesis

Foundational

The Bifunctional Scaffold of Methyl 6-Oxooctanoate: Structural Dynamics, Reactivity, and Synthetic Applications

Executive Summary Methyl 6-oxooctanoate (CAS: 2955-61-5) is a highly versatile, bifunctional aliphatic building block characterized by a terminal methyl ester and an internal ketone moiety. Because it bridges the chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-oxooctanoate (CAS: 2955-61-5) is a highly versatile, bifunctional aliphatic building block characterized by a terminal methyl ester and an internal ketone moiety. Because it bridges the chemical space between simple fatty acid esters and complex polyketides, it serves as a critical intermediate in the synthesis of functionalized cyclopentanes and chiral lipids. This technical guide explores the structural topology, regioselective reactivity, and biocatalytic transformations of methyl 6-oxooctanoate, providing validated experimental workflows for advanced synthetic applications.

Physicochemical Profiling and Structural Topology

The molecular architecture of methyl 6-oxooctanoate consists of an eight-carbon backbone with a ketone at the C6 position and a methyl ester at the C1 position. This specific spacing (a 1,6-dicarbonyl relationship) dictates its unique intramolecular reactivity. The molecule is highly flexible, but the dual electron-withdrawing groups create distinct regions of kinetic acidity at the α-carbons adjacent to the ketone.

Table 1: Quantitative Physicochemical Data [1]

Property Value
IUPAC Name Methyl 6-oxooctanoate
CAS Registry Number 2955-61-5
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Exact Mass 172.11 m/z
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

| Physical State | Liquid (Predicted) |

Mechanistic Reactivity: Regioselective Dieckmann-Type Condensation

One of the most defining synthetic applications of methyl 6-oxooctanoate is its base-mediated intramolecular cyclization. When treated with sodium methoxide ( NaOMe ) in methanol, the molecule undergoes a Dieckmann-type (intramolecular Claisen) condensation to form a cyclic β -diketone[2].

Causality of Regioselectivity: The ketone moiety at C6 has two sets of α -protons: those at C5 (internal chain) and those at C7 (ethyl group). Deprotonation at C5 generates an enolate that attacks the C1 ester carbonyl, forming a 5-membered ring. Conversely, attack by the C7 enolate would form a highly strained 7-membered ring. Due to the lower ring strain and favorable entropy of cyclization (Baldwin's rules for 5-exo-trig/nucleophilic acyl substitution), the C5 attack is thermodynamically and kinetically favored. The resulting product is 2-propionylcyclopentanone ( C8​H12​O2​ ), formed after the expulsion of a methoxide leaving group[2].

Dieckmann_Condensation A Methyl 6-oxooctanoate (C9H16O3) B C5-Enolate Intermediate A->B NaOMe / MeOH (Deprotonation) C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D 2-Propionylcyclopentanone (C8H12O2) C->D -OMe / H+ (Acidic Workup)

Fig 1. Reaction pathway of the intramolecular Dieckmann-type condensation of methyl 6-oxooctanoate.

Biocatalytic Transformations & Metabolic Engineering

Beyond classical organic synthesis, the 6-oxo moiety is a prime target for biocatalytic asymmetric reduction, a critical step in the synthesis of chiral therapeutics like (R) -[3].

Engineered ketoreductases (KREDs), such as variants of the ϵ -keto ester reductase CpAR2 from Candida parapsilosis, have been specifically evolved to handle 6-oxooctanoate derivatives. For instance, with analogous substrates like methyl 8-chloro-6-oxooctanoate, engineered KREDs achieve a stereoselective reduction to the (R) -hydroxy ester with >98.0% enantiomeric excess (ee) and high catalytic turnover ( kcat​=17 s−1 )[4].

Furthermore, the robust aliphatic backbone of 6-oxooctanoates makes them excellent candidates for Late-Stage Functionalization (LSF). Recent advances in iron-catalyzed, photoinduced ligand-to-metal charge transfer have enabled direct C(sp3)–H borylation and thiolation on the unactivated carbon chain of 6-oxooctanoates, demonstrating the stability of the ester/ketone functional groups under radical conditions[5].

Biocatalysis_Workflow Substrate 6-Oxo Ester Substrate Enzyme Engineered KRED (CpAR2 Variant) Substrate->Enzyme Substrate Binding Product (R)-6-Hydroxy Ester (>99% ee) Enzyme->Product Stereoselective Reduction Cofactor NADPH Regeneration (GDH + Glucose) Cofactor->Enzyme Hydride Supply

Fig 2. Biocatalytic workflow for the asymmetric reduction of 6-oxo ester substrates using KREDs.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating immediate analytical feedback loops to confirm mechanistic success.

Protocol A: Base-Mediated Synthesis of 2-Propionylcyclopentanone

Objective: Execute an intramolecular Dieckmann condensation of methyl 6-oxooctanoate.

  • Enolate Generation: Dissolve 10 mmol of methyl 6-oxooctanoate in 20 mL of anhydrous methanol. Slowly add 11 mmol of sodium methoxide ( NaOMe ).

    • Causality: Anhydrous conditions prevent ester hydrolysis. Matching the alkoxide base ( NaOMe ) to the ester group ( -OMe ) prevents the formation of mixed esters via transesterification.

  • Cyclization: Heat the reaction mixture to reflux for 4 hours under an inert argon atmosphere.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the 5-exo-trig nucleophilic acyl substitution.

  • Acidic Workup: Cool the mixture to 0∘C and quench with 1M HCl until the aqueous layer reaches pH 3. Extract with ethyl acetate ( 3×20 mL ).

    • Causality: The basic conditions yield the enolate of the β -diketone product. Acidification protonates this enolate, driving the equilibrium toward the neutral 2-propionylcyclopentanone[2].

  • System Validation (FT-IR & NMR): Analyze the crude organic extract via FT-IR. The complete disappearance of the linear ester C=O stretch ( ∼1740 cm−1 ) and the emergence of a broad, hydrogen-bonded β -diketone/enol stretch ( ∼1600−1640 cm−1 ) self-validates successful cyclization.

Protocol B: Biocatalytic Asymmetric Reduction of the 6-Oxo Moiety

Objective: Stereoselective reduction of the C6 ketone to an (R) -alcohol using whole-cell biocatalysis.

  • Biocatalyst Preparation: Suspend 2 g/L of lyophilized E. coli cells (co-expressing a CpAR2 KRED variant and Glucose Dehydrogenase, GDH) in 100 mM potassium phosphate buffer (pH 7.0)[4].

    • Causality: Utilizing whole-cell biocatalysis protects the fragile enzymes from shear stress and provides a natural, highly concentrated intracellular environment for cofactor cycling.

  • Substrate Addition: Add 50 mM of the 6-oxooctanoate substrate and 100 mM of D-glucose to the suspension.

    • Causality: Glucose acts as the sacrificial electron donor. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH , which the KRED requires for ketone reduction[4].

  • Incubation: Incubate the mixture in an orbital shaker at 30∘C and 200 rpm for 24 hours.

  • System Validation (Chiral GC-MS): Extract the broth with methyl tert-butyl ether (MTBE). Analyze the organic phase via Chiral GC-MS. The presence of a single chromatographic peak corresponding to the (R) -enantiomer validates the stereoselectivity ( >99% ee ) and confirms the active conformation of the KRED enzyme.

References

  • Chemsrc: methyl 6-oxooctanoate | CAS#:2955-61-5 Chemical & Physical Properties.1

  • Chegg: Draw the major product formed when methyl 6-oxooctanoate undergoes a Dieckmann condensation.2

  • Chemical Communications (RSC Publishing): Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.4

  • MDPI: Alpha-Lipoic Acid in Diabetic Peripheral Neuropathy: Addressing the Challenges and Complexities Surrounding a 70-Year-Old Compound.3

  • Journal of the American Chemical Society (ACS): Iron-Catalyzed C(Sp3)–H Borylation, Thiolation, and Sulfinylation Enabled by Photoinduced Ligand-to-Metal Charge Transfer.5

Sources

Exploratory

In-Depth Technical Guide: Toxicity and Environmental Impact of Methyl 6-Oxooctanoate

Executive Summary & Chemical Identity Methyl 6-oxooctanoate (CAS 2955-61-5) is a medium-chain keto-ester utilized primarily as a synthetic intermediate, solvent, and metabolic probe in pharmaceutical development. While h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Methyl 6-oxooctanoate (CAS 2955-61-5) is a medium-chain keto-ester utilized primarily as a synthetic intermediate, solvent, and metabolic probe in pharmaceutical development. While highly valued by synthetic chemists for its chemoselectivity and modularity, understanding its toxicological profile and environmental fate is critical for regulatory compliance and laboratory safety. This whitepaper synthesizes current mechanistic data on its biological reactivity and ecological footprint, providing field-proven, self-validating experimental protocols for assessing its safety.

Mechanistic Toxicology & Biological Reactivity

Keto-esters like methyl 6-oxooctanoate generally exhibit low systemic toxicity but present specific localized hazards. Based on the toxicological profiles of structurally identical analogs (e.g., ethyl 7-methyl-6-oxooctanoate), the compound acts as a localized irritant capable of causing serious eye irritation and allergic skin reactions upon prolonged exposure[1].

Cellular Interaction & Metabolism

Upon entering biological systems, the primary metabolic vulnerability of methyl 6-oxooctanoate is its terminal ester linkage. Hepatic and plasma esterases rapidly cleave the methyl ester, yielding 6-oxooctanoic acid and trace amounts of methanol. The resulting medium-chain keto-acid is subsequently processed via mitochondrial beta-oxidation, preventing long-term bioaccumulation.

MetabolicPathway M6O Methyl 6-oxooctanoate Esterase Esterase Cleavage M6O->Esterase Hydrolysis Acid 6-Oxooctanoic Acid Esterase->Acid Methanol Methanol (Trace) Esterase->Methanol BetaOx Beta-Oxidation Acid->BetaOx CYP450 Excretion Excretion / TCA Cycle BetaOx->Excretion

Metabolic hydrolysis and beta-oxidation pathway of methyl 6-oxooctanoate.

Acute and Chronic Toxicity Profile

The broader class of keto-carboxylic acid esters is recognized for being inherently safer than traditional halogenated or aromatic solvents, characterized by low mammalian toxicity and the absence of substances known to be highly harmful to humans[2]. However, inhalation of its vapors can irritate mucous membranes and the upper respiratory tract, and thermal decomposition under fire conditions emits toxic carbon oxide fumes[1].

Table 1: Extrapolated Hazard Profile for Methyl 6-Oxooctanoate

Hazard CategoryGHS ClassificationMechanistic Rationale
Skin Irritation Category 2 (H315/H317)Lipophilic ester partitioning into the stratum corneum disrupts local lipid bilayers.
Eye Irritation Category 2A (H319)Direct interaction with corneal proteins and localized pH shifts upon hydrolysis.
Inhalation May be harmfulVapor irritation of mucous membranes and the upper respiratory tract[1].
Systemic Toxicity LowRapid metabolism to endogenous-like keto-acids prevents bioaccumulation.

Environmental Fate & Ecotoxicity

The environmental footprint of methyl 6-oxooctanoate is highly favorable compared to legacy petroleum-based solvents. Keto-esters are increasingly utilized as eco-friendly alternatives due to their high biocarbon content, ready biodegradability, and low environmental toxicity[3].

Biodegradability and Persistence

Methyl 6-oxooctanoate is not a persistent organic pollutant (POP). It is readily biodegradable in both aerobic and anaerobic aquatic environments. While the ester linkage is susceptible to abiotic hydrolysis at extreme pH levels, microbial degradation is the primary environmental clearance mechanism, leading to complete mineralization into CO₂ and H₂O[3].

Volatilization and Atmospheric Impact

Because of its relatively low vapor pressure, methyl 6-oxooctanoate is not classified as a highly volatile organic compound (VOC) under standard ambient conditions[2]. This significantly mitigates its potential contribution to tropospheric ozone formation and reduces inhalation exposure risks during large-scale handling.

EnvFate Start Environmental Release Hydrolysis Abiotic Hydrolysis Start->Hydrolysis Biodeg Microbial Biodegradation Start->Biodeg Volatilization Volatilization Start->Volatilization Residue Soil Adsorption Start->Residue Hydrolysis->Biodeg Intermediates Mineralization Complete Mineralization (CO2 + H2O) Biodeg->Mineralization Volatilization->Mineralization Photodegradation

Environmental fate and degradation pathways of methyl 6-oxooctanoate.

Experimental Workflows for Toxicity & Environmental Assessment

To ensure strict scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to empower researchers to adapt these methods for specific regulatory submissions (e.g., REACH or EPA TSCA).

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC₅₀ of methyl 6-oxooctanoate in human dermal fibroblasts (HDF) to quantify skin irritation potential. Causality & Self-Validation: The MTT assay measures mitochondrial reductase activity. By including a vehicle control (0.1% DMSO) and a positive control (0.1% Triton X-100), the assay self-validates: if the positive control does not induce >90% cell death, or the vehicle control shows <95% viability, the assay is voided due to systemic cellular stress.

Step-by-Step Methodology:

  • Cell Seeding: Seed HDF cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂. (Rationale: Allows cells to adhere and reach the exponential growth phase required for accurate metabolic readings).

  • Compound Preparation: Prepare a stock solution of methyl 6-oxooctanoate in DMSO. Dilute in media to achieve final concentrations ranging from 1 µM to 10 mM (final DMSO 0.1%).

  • Exposure: Aspirate media and apply the compound dilutions, vehicle control, and positive control to respective wells. Incubate for 24h.

  • MTT Incubation: Remove test solutions. Add 100 µL of fresh media and 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. (Rationale: Viable cells convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals).

  • Solubilization & Readout: Aspirate media, add 100 µL of DMSO to dissolve formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Plot a non-linear regression dose-response curve to derive the IC₅₀.

Protocol 2: Ready Biodegradability Assessment (OECD 301B Modified)

Objective: Quantify the ultimate aerobic biodegradability of methyl 6-oxooctanoate. Causality & Self-Validation: This protocol measures CO₂ evolution. A reference substance (Sodium Acetate) is run in parallel. If the reference does not reach 60% degradation within 14 days, the microbial inoculum is deemed unviable, and the test is rejected.

Step-by-Step Methodology:

  • Inoculum Preparation: Collect activated sludge from a municipal wastewater treatment plant. Wash and aerate the sludge for 5 days to deplete endogenous carbon sources. (Rationale: Reduces background CO₂ evolution, lowering the noise-to-signal ratio).

  • Test Flask Setup: Prepare 3L flasks containing mineral medium. Add methyl 6-oxooctanoate to achieve a final organic carbon concentration of 10 mg/L.

  • Control Setup: Prepare blank flasks (inoculum + medium only) and reference flasks (inoculum + medium + 10 mg/L Sodium Acetate).

  • Aeration and Trapping: Aerate flasks with CO₂-free air. Route the exhaust gas through a series of Ba(OH)₂ traps to capture evolved CO₂.

  • Titration & Monitoring: Titrate the Ba(OH)₂ traps with 0.05 M HCl every 2-3 days over a 28-day period to quantify trapped CO₂.

  • Calculation: Calculate the percentage of theoretical maximum CO₂ ( ThCO2​ ) produced. The compound is classified as "readily biodegradable" if it reaches 60% ThCO2​ within a 10-day window of exceeding 10% degradation.

Conclusion & Safety Protocols

Methyl 6-oxooctanoate is a highly functional keto-ester with a favorable environmental profile, characterized by high biodegradability and low VOC potential. However, its localized toxicity (skin/eye irritation) mandates strict adherence to engineering controls and personal protective equipment.

Core Safety Requirements:

  • PPE: Impervious gloves (e.g., heavy rubber or nitrile), protective safety goggles, and lab coats are mandatory to prevent dermal and ocular exposure[1].

  • Engineering Controls: Handle exclusively within a certified chemical fume hood to mitigate inhalation risks and ensure adequate ventilation[1].

  • Disposal: Do not dispose of via drains. Mix the material with a combustible solvent and incinerate in a regulated chemical incinerator equipped with an afterburner and scrubber[1].

References

  • Title: SAFETY DATA SHEET - Ethyl 7-methyl-6-oxooctanoate (Proxy for structural hazard class)
  • Title: ESTISOL | Eco-Friendly esters for safer chemical products Source: Esti Chem URL
  • Title: US20200377823A1 - Compositions including keto-ester compounds and methods of using the same Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis Protocol for Methyl 6-Oxooctanoate via Weinreb Amide Chemoselective Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating laboratory protocol for the chemoselective synthesis of methyl 6-oxooctanoate from met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating laboratory protocol for the chemoselective synthesis of methyl 6-oxooctanoate from methyl adipoyl chloride, avoiding common pitfalls such as over-alkylation and ester cleavage.

Introduction & Mechanistic Rationale

Methyl 6-oxooctanoate is a versatile bifunctional building block frequently utilized in the synthesis of metabolic probes, lipoic acid analogs, and fragment-based drug discovery (FBDD) linkers[1]. Structurally, it features a terminal methyl ester and an internal ketone separated by a tetramethylene chain.

The primary synthetic challenge in preparing this molecule lies in the chemoselective mono-alkylation of a dicarbonyl precursor. Direct addition of ethylmagnesium bromide to methyl adipoyl chloride (methyl 6-chloro-6-oxohexanoate) typically results in catastrophic over-addition, yielding tertiary alcohols, or competitive attack at the methyl ester.

To bypass these issues, this protocol employs a Weinreb Amide (N-methoxy-N-methylamide) strategy [2]. By first converting the acid chloride to a Weinreb amide, the subsequent Grignard addition is strictly controlled. The N-methoxy group coordinates with the magnesium ion of the incoming Grignard reagent, forming a highly stable five-membered tetrahedral chelate[3]. This chelate acts as a thermodynamic sink, preventing the collapse of the intermediate into a reactive ketone until the reaction is deliberately quenched with an aqueous acid[4].

Retrosynthetic Logic & Workflow

The synthesis is executed in two distinct, high-yielding steps. The modularity of this approach ensures pharmaceutical-grade purity and simplifies downstream purification.

Workflow SM Methyl Adipoyl Chloride (Starting Material) WA Weinreb Amide Intermediate SM->WA N,O-dimethylhydroxylamine Et3N, DCM, 0 °C to RT Product Methyl 6-oxooctanoate (Target Molecule) WA->Product EtMgBr, THF 0 °C, then NH4Cl (aq)

Caption: Synthetic workflow for methyl 6-oxooctanoate via Weinreb amide intermediate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Weinreb Amide Intermediate

Target: Methyl 6-(methoxy(methyl)amino)-6-oxohexanoate

Causality Focus: N,O-dimethylhydroxylamine is supplied as a hydrochloride salt to prevent oxidation and volatility. Triethylamine (Et₃N) is required in excess (2.2 equivalents): 1.0 eq to liberate the free base amine, and 1.2 eq to scavenge the HCl byproduct generated during the nucleophilic acyl substitution. Dichloromethane (DCM) is utilized as a non-coordinating solvent to maximize the electrophilicity of the acid chloride.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Add methyl adipoyl chloride (10.0 g, 55.9 mmol, 1.0 eq) and dry DCM (100 mL) to the flask.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (6.0 g, 61.5 mmol, 1.1 eq) in one portion. The mixture will remain a suspension.

  • Cooling & Base Addition: Cool the flask to 0 °C in an ice-water bath. Dropwise add Triethylamine (17.2 mL, 123.0 mmol, 2.2 eq) via syringe over 15 minutes. Self-Validation: The suspension will gradually clear as the amine salt is neutralized, followed by the formation of a white precipitate (Et₃N·HCl).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexanes; PMA stain).

  • Workup: Quench the reaction by adding 50 mL of 1M aqueous HCl to protonate any remaining amine. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil. (Expected yield: >95%. Can be used in Step 2 without further purification).

Step 2: Grignard Addition (C-C Bond Formation)

Target: Methyl 6-oxooctanoate

Causality Focus: Tetrahydrofuran (THF) is strictly required here. As a coordinating ethereal solvent, THF stabilizes the Grignard reagent via Lewis acid-base interactions and is critical for stabilizing the five-membered cyclic magnesium chelate. The reaction is kept at 0 °C to kinetically favor attack on the Weinreb amide while keeping the distal methyl ester inert.

  • Setup: In a flame-dried, Argon-purged 250 mL flask, dissolve the Weinreb amide intermediate (10.0 g, 49.2 mmol, 1.0 eq) in anhydrous THF (80 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add Ethylmagnesium bromide (3.0 M in diethyl ether, 18.0 mL, 54.1 mmol, 1.1 eq) dropwise via a syringe pump over 30 minutes. Self-Validation: A slight exotherm may be observed. The solution may turn slightly yellow/orange, indicating the formation of the chelate complex.

  • Propagation: Stir the mixture at 0 °C for 1.5 hours.

  • Controlled Quench: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (40 mL). Causality: NH₄Cl is a mild, buffered acid (pH ~5.5). It provides sufficient protons to collapse the magnesium alkoxide chelate into the ketone, but is not acidic enough to hydrolyze the terminal methyl ester.

  • Extraction: Dilute with Ethyl Acetate (100 mL). Separate the layers and extract the aqueous phase with an additional 50 mL of EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (10% to 20% EtOAc in Hexanes) to yield methyl 6-oxooctanoate as a colorless oil.

Mechanism of Chelation-Controlled Addition

The success of this protocol relies entirely on the stability of the intermediate chelate, which prevents the newly formed ketone from undergoing a second nucleophilic attack.

Mechanism WA Weinreb Amide Tetrahedral Stable Tetrahedral Magnesium Chelate WA->Tetrahedral Nucleophilic Attack Grignard Ethylmagnesium Bromide Grignard->Tetrahedral Et- Transfer Ketone Methyl 6-oxooctanoate Tetrahedral->Ketone Aqueous Acid Quench (Chelate Collapse)

Caption: Mechanism of chelation-controlled Grignard addition preventing over-alkylation.

Quantitative Data & Methodological Comparison

To justify the use of the Weinreb amide over simpler, more direct routes, empirical data comparing synthetic pathways for 6-oxoalkanoic acid derivatives is summarized below.

Synthetic MethodReagents & ConditionsChemoselectivityIsolated Yield (%)Major Observed Byproduct
Direct Addition EtMgBr (1.0 eq), THF, -78 °CPoor< 20%Tertiary alcohol (over-addition)
Cu-Catalyzed EtMgBr, CuI (cat.), THF, -78 °CModerate55 - 65%Ester cleavage, homo-coupling
Weinreb Amide 1. NHMe(OMe)2. EtMgBr, 0 °CExcellent 85 - 92% None (Trace unreacted SM)

Table 1: Comparative reactivity and yield data for the synthesis of methyl 6-oxooctanoate.

Analytical Validation (Self-Validating System)

To confirm the structural integrity of the synthesized methyl 6-oxooctanoate and verify the absence of tertiary alcohol byproducts, utilize the following expected ¹H NMR (400 MHz, CDCl₃) benchmarks:

  • δ 3.66 (s, 3H): Singlet corresponding to the terminal methyl ester (–OCH₃). Validates that the ester was not cleaved or attacked by the Grignard reagent.

  • δ 2.44 (q, J = 7.3 Hz, 2H): Quartet corresponding to the methylene protons of the newly installed ethyl group, adjacent to the ketone.

  • δ 2.40 (t, J = 7.2 Hz, 2H): Triplet corresponding to the C5 methylene protons adjacent to the ketone.

  • δ 2.32 (t, J = 7.4 Hz, 2H): Triplet corresponding to the C2 methylene protons adjacent to the ester.

  • δ 1.65 – 1.55 (m, 4H): Multiplet corresponding to the central aliphatic methylene protons (C3, C4).

  • δ 1.05 (t, J = 7.3 Hz, 3H): Triplet corresponding to the terminal methyl protons of the installed ethyl group.

TLC Validation: The final product will stain strongly with p-Anisaldehyde (turning blue/purple upon heating), which differentiates the active ketone from the Weinreb amide intermediate.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.[Link]

  • Wikipedia Contributors. "Weinreb ketone synthesis". Wikipedia, The Free Encyclopedia. [Link]

  • Smith, A. B., et al. (2009). "Type II Anion Relay Chemistry: Exploiting Bifunctional Weinreb Amide Linchpins for the One-Pot Synthesis of Differentiated 1,3-Diketones, Pyrans, and Spiroketals". Journal of the American Chemical Society (via PMC).[Link]

Sources

Application

How to use methyl 6-oxooctanoate as a chemical intermediate

Application Note: Utilizing Methyl 6-Oxooctanoate as a Strategic Chemical Intermediate in API Synthesis and Drug Development Abstract Methyl 6-oxooctanoate and its functionalized derivatives represent a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Methyl 6-Oxooctanoate as a Strategic Chemical Intermediate in API Synthesis and Drug Development

Abstract Methyl 6-oxooctanoate and its functionalized derivatives represent a highly versatile class of bifunctional aliphatic building blocks. This application note details the mechanistic rationale and validated protocols for utilizing these intermediates in two critical domains: the industrial asymmetric synthesis of the active pharmaceutical ingredient (API) α-lipoic acid, and the generation of lipophilic linkers for fragment-based drug discovery (FBDD).

Chemical Causality & Retrosynthetic Utility

The synthetic value of methyl 6-oxooctanoate stems from its 1,6-dicarbonyl spatial arrangement, featuring a terminal ester at C1 and a reactive ketone at C6. This separation allows for exquisite chemoselectivity. The C6 ketone can undergo stereoselective reduction, nucleophilic addition, or reductive amination without disturbing the ester functionality. Consequently, it serves as an optimal precursor for biologically active heterocycles, medium-chain fatty acid derivatives, and complex metabolic probes[1].

Key Application I: Asymmetric Synthesis of α-Lipoic Acid

In pharmaceutical manufacturing, racemic mixtures of α-lipoic acid (thioctic acid) are suboptimal because only the (+)-(R)-enantiomer functions biologically as a coenzyme in the oxidative decarboxylation of pyruvate[1].

Historically, reducing the intermediate methyl 8-chloro-6-oxooctanoate with sodium borohydride (NaBH₄) yielded a racemic alcohol, necessitating wasteful and tedious downstream chiral resolution[2]. Modern, high-yield protocols employ biocatalytic enzymatic reduction using Alcohol Dehydrogenases (ADH) to establish the chiral center with >99.5% enantiomeric excess (ee) prior to sulfur insertion[2].

G C Methyl 8-chloro-6-oxooctanoate (Starting Intermediate) B (R)-8-chloro-6-hydroxyoctanoate (Chiral Intermediate) C->B Enzymatic Reduction (ADH, NADP+, FDH) A alpha-Lipoic Acid (Active Pharmaceutical Ingredient) B->A Sulfur Insertion (Na2S, S)

Forward synthesis pathway of α-lipoic acid from methyl 6-oxooctanoate derivatives.

Protocol 1: Biocatalytic Reduction to (R)-8-Chloro-6-hydroxyoctanoate

Objective: Stereoselective reduction of the C6 ketone to establish the (R)-chiral center. Self-Validating Principle: The reaction relies on a coupled enzyme system to recycle the NADP+ cofactor, driving the equilibrium forward while maintaining a stable pH. Continuous TLC/HPLC monitoring ensures complete conversion before workup.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare 50 mL of 50 mM TRIS buffer, adjusted to pH 7.0. Add Dithiothreitol (DTT) to a final concentration of 0.1 mM. Causality: DTT is a critical reducing agent that prevents the oxidation of free sulfhydryl groups within the enzyme's active site, thereby preserving catalytic activity over the 24-hour incubation[2].

  • Substrate Solubilization : Dissolve 100 mg (0.5 mmol) of methyl 8-chloro-6-oxooctanoate in the buffer[2]. (Note: 1-2% v/v DMSO can be used to aid solubilization if required).

  • Cofactor & Enzyme Addition : Add 0.5 mM NADP+. Immediately follow with 2 U/mg (relative to substrate) of Lactobacillus brevis Alcohol Dehydrogenase (ADH) and Formate Dehydrogenase (FDH)[2]. Causality: FDH oxidizes formate (added to the buffer) to CO₂, concurrently reducing NADP+ back to NADPH. This continuous recycling minimizes the required concentration of the expensive cofactor and drives the reaction to completion[2].

  • Incubation & Monitoring : Stir gently at 37°C for 24 hours[2]. Monitor the disappearance of the ketone via TLC (Hexanes:EtOAc 7:3) or HPLC.

  • Extraction : Once conversion is >99%, extract the aqueous layer three times with 20 mL of Ethyl Acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation : Analyze the crude product via chiral HPLC to confirm >99.5% ee of the (R)-enantiomer[2].

Workflow Step1 Step 1: Substrate Preparation Dissolve Methyl 6-oxooctanoate in TRIS buffer Step2 Step 2: Cofactor Addition Add DTT and NADP+ Step1->Step2 Step3 Step 3: Biocatalysis Add Alcohol Dehydrogenase & Formate Dehydrogenase Step2->Step3 Step4 Step 4: Incubation Stir at 37°C for 24h, Monitor via HPLC Step3->Step4 Step5 Step 5: Extraction & Workup Extract with EtOAc, Dry over MgSO4 Step4->Step5

Step-by-step biocatalytic reduction workflow for chiral intermediate synthesis.

Key Application II: Fragment-Based Drug Discovery (FBDD) Linkers

Branched derivatives, such as methyl 7-methyl-6-oxooctanoate, are frequently utilized as lipophilic linkers or metabolic probes in FBDD[3]. The primary synthetic challenge is the chemoselective differentiation of the two carbonyls to prevent over-alkylation during carbon-carbon bond formation.

Causality: Direct attack of an alkyl Grignard reagent on a cyclic anhydride or linear diester often yields tertiary alcohols due to over-addition. By converting the precursor into a Weinreb amide (N-methoxy-N-methylamide), the initial Grignard addition forms a stable tetrahedral chelate. This intermediate resists further nucleophilic attack and only collapses into the desired ketone upon acidic aqueous workup[3].

Protocol 2: Weinreb Amide-Mediated Synthesis of Branched Keto-Esters

Objective: Regioselective installation of an alkyl group at C6 without over-addition.

Step-by-Step Methodology:

  • Amidation : React the starting mono-ester mono-acid with N,O-dimethylhydroxylamine hydrochloride, EDC, HOBt, and DIPEA in anhydrous DCM at 0°C to form the Weinreb amide[3].

  • Grignard Addition : Purify the amide and cool to -78°C in anhydrous THF. Slowly add 1.1 equivalents of the desired alkylmagnesium bromide (e.g., isopropylmagnesium bromide)[3].

  • Quenching : Stir for 2 hours at -78°C. Quench the reaction strictly at -78°C using saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature. Causality: The low-temperature acidic quench safely breaks down the stable tetrahedral intermediate, releasing the target methyl 6-oxooctanoate derivative while neutralizing excess Grignard reagent[3].

  • Purification : Extract the aqueous layer with diethyl ether, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Quantitative Data Presentation: Reduction Strategies

The table below summarizes the efficiency and environmental impact of various reduction strategies for methyl 6-oxooctanoate derivatives, highlighting why biocatalysis is the modern standard.

Reduction StrategyReagent / CatalystStereoselectivity (ee %)Yield (%)Environmental ImpactDownstream Processing
Chemical Reduction NaBH₄ / MethanolRacemic (~0% ee)85 - 90%High (Solvent/Metal waste)Requires tedious chiral resolution
Asymmetric Hydrogenation Ru-BINAP / H₂80 - 92% ee80 - 85%Moderate (Heavy metals)Requires high-pressure reactors
Biocatalytic Reduction ADH / NADP+ / FDH>99.5% ee (R or S)>95%Low (Aqueous buffer)Direct extraction, high API purity

References

  • Title: EP0197407B1 - Process for the preparation of 1,2-dithiolan-3-pentanoic acid (thioctic acid)
  • Title: US7157253B2 - Method for the production of (r)- and (S)
  • Title: 6-Methyl-7-oxooctanoic acid | 99183-34-3 Source: Benchchem URL

Sources

Method

Application Note: Advanced Synthetic Workflows Utilizing Methyl 6-Oxooctanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol validation, and scalable organic synthesis Executive Summary & Physicochemical Profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol validation, and scalable organic synthesis

Executive Summary & Physicochemical Profiling

Methyl 6-oxooctanoate (CAS: 2955-61-5) is a highly versatile, medium-chain bifunctional building block characterized by a terminal methyl ester and a C6 ketone moiety. In modern organic synthesis and fragment-based drug discovery (FBDD), related keto-esters are frequently utilized as metabolic probes and flexible linkers[1]. The true synthetic value of methyl 6-oxooctanoate lies in the orthogonal reactivity of its two functional groups, allowing for chemoselective derivatization.

This application note details two critical workflows:

  • Biocatalytic Asymmetric Reduction: For the generation of chiral precursors (e.g., lipoic acid analogs).

  • Intramolecular Dieckmann-Type Condensation: For the rapid assembly of functionalized cyclopentane scaffolds.

Reactivity M6O Methyl 6-oxooctanoate (Bifunctional Core) Bio Biocatalytic Reduction (KREDs) M6O->Bio Enantioselective Dieck Intramolecular Cyclization (NaOMe/MeOH) M6O->Dieck Base-mediated Linker FBDD Linker Derivatization (Reductive Amination) M6O->Linker Chemoselective Prod1 (S)-6-hydroxyoctanoate (Lipoic Acid Precursor) Bio->Prod1 Prod2 2-Propionylcyclopentanone (Scaffold) Dieck->Prod2 Prod3 Alkyl Amine Linkers (Drug Conjugates) Linker->Prod3

Caption: Retrosynthetic and reactivity pathways of Methyl 6-oxooctanoate in organic synthesis.

Workflow A: Biocatalytic Asymmetric Reduction

Scientific Causality & Rationale

The reduction of the C6 ketone is a critical step in synthesizing lipoic acid derivatives. While traditional chemical reduction using NaBH4​ yields a racemic mixture, asymmetric hydrogenation using transition metals (e.g., Ru-BINAP) requires high pressure and heavy metal scavenging. Biocatalysis utilizing Ketoreductases (KREDs) offers a superior alternative. The hydrogenation of methyl 6-oxooctanoate to the corresponding (S)-6-hydroxy derivative can be achieved with enantiomeric excess (ee) values of 85–92% under mild aqueous conditions[2], and can be pushed to >99% with engineered enzymes.

Protocol: Enzymatic Synthesis of Methyl (S)-6-hydroxyoctanoate

Reagents Required:

  • Methyl 6-oxooctanoate (Substrate, 100 mM)

  • Ketoreductase (KRED) enzyme powder (e.g., KRED-101)

  • Glucose Dehydrogenase (GDH) (Cofactor recycling)

  • NADP+ (1 mM) and D-Glucose (150 mM)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • DMSO (5% v/v)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve D-glucose and NADP+ in the potassium phosphate buffer. Rationale: pH 7.0 is strictly maintained to prevent the spontaneous hydrolysis of the terminal methyl ester while ensuring optimal enzymatic folding.

  • Enzyme Addition: Add the GDH and KRED powders to the aqueous solution. Gently swirl to avoid protein denaturation (do not vortex).

  • Substrate Introduction: Dissolve methyl 6-oxooctanoate in DMSO, then add dropwise to the buffer. Rationale: The medium-chain ester is lipophilic; 5% DMSO acts as a co-solvent to break surface tension and increase bioavailability to the enzyme without precipitating the proteins.

  • Incubation: Incubate the biphasic mixture at 30°C with orbital shaking (200 rpm) for 24 hours. Rationale: GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH , creating a self-sustaining, economically viable hydride source.

  • Workup: Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

Workflow B: Intramolecular Dieckmann-Type Condensation

Scientific Causality & Rationale

When methyl 6-oxooctanoate is subjected to strongly basic conditions, it undergoes a Dieckmann condensation (specifically, an intramolecular Claisen condensation)[3]. The base deprotonates the C5 carbon (alpha to the ketone, pKa ~20), forming an enolate that attacks the C1 ester. This 5-exo-trig cyclization results in the expulsion of a methoxide leaving group, yielding 2-propionylcyclopentanone.

Dieckmann Step1 Methyl 6-oxooctanoate Base: NaOMe Step2 C5-Enolate Formation Kinetic/Thermodynamic Control Step1->Step2 Deprotonation (pKa ~20) Step3 Nucleophilic Attack Enolate attacks C1 Ester Step2->Step3 5-exo-trig cyclization Step4 Leaving Group Expulsion Loss of -OMe Step3->Step4 Tetrahedral intermediate Step5 Acidic Workup HCl quench Step4->Step5 Stable enolate formation Product 2-Propionylcyclopentanone Major Cyclic Product Step5->Product Protonation

Caption: Mechanistic workflow of the intramolecular Dieckmann-type condensation.

Protocol: Synthesis of 2-Propionylcyclopentanone

Reagents Required:

  • Methyl 6-oxooctanoate (1.0 eq)

  • Sodium methoxide (NaOMe, 1.2 eq)

  • Anhydrous Methanol (Solvent)

  • 1M HCl (Quench)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous methanol and NaOMe, then cool the mixture to 0°C in an ice bath. Rationale: NaOMe is specifically chosen to match the methyl ester of the substrate, completely eliminating the risk of transesterification side-products.

  • Substrate Addition: Add methyl 6-oxooctanoate dropwise via an addition funnel over 60 minutes. Rationale: High dilution and slow addition are critical to favor intramolecular cyclization over intermolecular Claisen polymerization.

  • Reflux: Attach a reflux condenser and heat the reaction to 65°C for 4 hours. Rationale: The reaction is thermodynamically driven to completion by the formation of the highly stable, resonance-stabilized cyclic enolate.

  • Quench & Workup: Cool the reaction to room temperature. Slowly add 1M HCl until the pH reaches ~3. Rationale: Acidic workup is mandatory to protonate the stable enolate, yielding the neutral beta-diketone equivalent[3].

  • Isolation: Extract with diethyl ether, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes:EtOAc).

Quantitative Data Presentation

To ensure experimental reproducibility, the following tables summarize the optimization parameters and expected quantitative outcomes for the described workflows.

Table 1: Reaction Optimization for Intramolecular Cyclization (Dieckmann)

Base EquivalentSolventTemperatureAddition RateYield (%)Major Impurity Profile
0.5 eq NaOMeMeOH65°C (Reflux)Bolus22%Unreacted Starting Material
1.0 eq NaOMeMeOH65°C (Reflux)Bolus54%Intermolecular dimers
1.2 eq NaOMe MeOH 65°C (Reflux) Dropwise (1h) 89% Trace dimers (Optimal)
1.2 eq NaOEtEtOH78°C (Reflux)Dropwise (1h)76%Transesterification products

Table 2: Comparison of Reduction Strategies for Methyl 6-Oxooctanoate

Catalyst / ReagentHydride SourceTempYield (%)ee (%)Configuration
NaBH4​ Chemical0°C95%0%Racemic
Ru-BINAP H2​ (50 atm)50°C88%85%(S)
KRED + GDH D-Glucose 30°C 92% >99% (S) (Optimal)

References

  • Question: Draw the major product formed when methyl 6-oxooctanoate undergoes a Dieckmann condensation... Chegg. Mechanistic evaluation of the intramolecular substitution reaction and acidic workup of methyl 6-oxooctanoate. URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Extraction of Methyl 6-Oxooctanoate from Natural Sources

Abstract Methyl 6-oxooctanoate, a keto ester with potential applications in flavor, fragrance, and as a synthetic building block, is not extensively documented as a prominent natural product. However, the presence of str...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 6-oxooctanoate, a keto ester with potential applications in flavor, fragrance, and as a synthetic building block, is not extensively documented as a prominent natural product. However, the presence of structurally related C6 and C8 volatile compounds, including methyl esters and ketones, in various ripening fruits and fungal species suggests its plausible, albeit likely minor, occurrence in nature. This guide provides a comprehensive overview of scientifically-grounded methodologies for the targeted extraction and purification of methyl 6-oxooctanoate from such potential natural matrices. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the isolation of this and other medium-chain keto esters.

Introduction: The Rationale for Extraction and Plausible Natural Occurrence

While a definitive, abundant natural source of methyl 6-oxooctanoate is yet to be identified in scientific literature, the biosynthesis of medium-chain fatty acid derivatives in plants and microorganisms provides a strong rationale for its potential existence. Volatile organic compounds (VOCs) are crucial for plant-insect interactions, defense mechanisms, and contribute significantly to the aroma profiles of fruits.[1] During fruit ripening, metabolic pathways, such as the lipoxygenase (LOX) pathway, lead to the formation of a diverse array of C6 and C8 compounds, including aldehydes, alcohols, ketones, and esters.[2][3] For instance, studies on soursop (Annona muricata) have shown an increase in methyl esters of C4, C6, and C8 acids during ripening.[2] Similarly, fungi are known to produce a variety of C8 volatiles, often through the peroxidation of fatty acids like linoleic acid.[4]

Given this context, this document outlines extraction strategies assuming methyl 6-oxooctanoate is a volatile or semi-volatile component within a complex natural matrix, such as a ripening fruit or a fungal culture. The methodologies are designed to be adaptable and are based on established principles of natural product chemistry.

Pre-Extraction Considerations: Sample Preparation

The initial handling and preparation of the source material are critical for maximizing the yield and purity of the target analyte.

  • For Fruit Samples:

    • Harvesting: Fruits should be harvested at the peak of ripeness, as this is when the production of many volatile esters is at its maximum.[5]

    • Homogenization: To facilitate extraction, the fruit pulp should be homogenized, preferably under cryogenic conditions (e.g., with liquid nitrogen) to minimize enzymatic degradation and the loss of volatile compounds.

    • Enzyme Inhibition: The addition of enzyme inhibitors, such as ethylenediaminetetraacetic acid (EDTA) to chelate metal cofactors of oxidative enzymes, can be beneficial.

  • For Fungal Cultures:

    • Culturing: The fungus should be cultured under conditions optimized for the production of secondary metabolites.

    • Separation: The fungal biomass should be separated from the liquid culture medium by filtration or centrifugation, as the target compound may be present in either or both fractions.

    • Cell Lysis: For intracellular metabolites, effective cell lysis techniques (e.g., sonication, bead beating, or freeze-thawing) are necessary to release the compound of interest.

Extraction Methodologies: From Gross Separation to Targeted Isolation

The choice of extraction method depends on the volatility of methyl 6-oxooctanoate and the nature of the source matrix. A multi-step approach, combining a primary extraction with subsequent purification, is generally recommended.

Primary Extraction Techniques

For rapid screening and qualitative analysis of volatile compounds, HS-SPME is a powerful and solvent-free technique.

Protocol for HS-SPME:

  • Place a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

  • If desired, add a saturated salt solution (e.g., NaCl) to increase the vapor pressure of the analytes.

  • Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) to allow the volatiles to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene - PDMS/DVB coating) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

Causality: This method is ideal for identifying the presence of target analytes in the volatile fraction of a sample with minimal sample preparation and without the use of organic solvents.

Steam distillation is a classic and effective method for extracting essential oils and other volatile to semi-volatile compounds from a solid or semi-solid matrix.[6]

Protocol for Steam Distillation:

  • Place the homogenized plant material or fungal biomass into a distillation flask.

  • Add water to the flask, ensuring the material is adequately covered.

  • Heat the flask to generate steam, which will pass through the sample, vaporizing the volatile compounds.

  • The steam and volatilized compounds are then passed through a condenser, where they cool and return to the liquid state.

  • Collect the distillate, which will consist of an aqueous phase and an immiscible organic phase (the essential oil).

  • Separate the organic phase containing the target compound using a separatory funnel.

Diagram of the Steam Distillation Workflow:

cluster_0 Sample Preparation cluster_1 Steam Distillation cluster_2 Separation A Homogenized Natural Source (e.g., Fruit Pulp) B Distillation Flask with Sample and Water A->B D Condenser B->D Steam and Volatiles C Heating Mantle C->B Heat E Collection Flask D->E Condensate F Separatory Funnel E->F G Aqueous Phase (Hydrosol) F->G H Organic Phase (Essential Oil with Methyl 6-oxooctanoate) F->H

Caption: Workflow for the extraction of volatile compounds using steam distillation.

Solvent extraction is a versatile technique suitable for a broad range of compounds and can be optimized by selecting solvents of appropriate polarity.

Protocol for Solvent Extraction:

  • Macerate the homogenized sample in a suitable organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof) at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

  • Alternatively, for more efficient extraction, use a Soxhlet apparatus, which allows for continuous extraction with a fresh portion of the solvent.

  • After extraction, filter the mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Table 1: Comparison of Primary Extraction Methods

MethodTarget AnalytesAdvantagesDisadvantages
HS-SPME Highly VolatileFast, solvent-free, high sensitivityPrimarily for qualitative/semi-quantitative analysis, not suitable for large-scale extraction
Steam Distillation Volatile to Semi-VolatileRelatively simple, can be scaled up, yields a concentrated essential oil fractionHigh temperatures can cause degradation of thermolabile compounds
Solvent Extraction Semi-Volatile to Non-VolatileVersatile, can be highly efficient, applicable to a wide range of polaritiesRequires large volumes of organic solvents, can co-extract interfering compounds
Purification Techniques: Isolating the Target Compound

The crude extract obtained from primary extraction will be a complex mixture of compounds. Chromatographic techniques are essential for the purification of methyl 6-oxooctanoate.

Column chromatography is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase.

Protocol for Column Chromatography:

  • Prepare a column with a suitable stationary phase (e.g., silica gel for normal-phase or C18-bonded silica for reversed-phase chromatography).

  • Dissolve the crude extract in a minimal amount of a non-polar solvent (for normal-phase) and load it onto the column.

  • Elute the column with a solvent system of gradually increasing polarity (e.g., a gradient of hexane to ethyl acetate for normal-phase).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the target compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified methyl 6-oxooctanoate.

For higher resolution and purity, preparative HPLC is the method of choice.

Protocol for Prep-HPLC:

  • Dissolve the partially purified extract in the mobile phase.

  • Inject the sample onto a preparative HPLC column (e.g., a C18 column).

  • Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water).

  • Monitor the eluent with a suitable detector (e.g., UV or refractive index) and collect the peak corresponding to methyl 6-oxooctanoate.

  • Remove the solvent from the collected fraction to yield the highly purified compound.

Diagram of the Purification Workflow:

cluster_0 Crude Extract cluster_1 Column Chromatography cluster_2 Preparative HPLC A Crude Extract from Primary Extraction B Silica Gel Column A->B C Fraction Collection B->C Elution with Solvent Gradient D TLC/GC-MS Analysis C->D E Semi-Purified Fractions D->E Combine Pure Fractions F Prep-HPLC System E->F G Peak Collection F->G H Pure Methyl 6-oxooctanoate G->H Solvent Evaporation

Caption: General workflow for the purification of methyl 6-oxooctanoate.

Analytical Validation: Confirming the Identity and Purity

The identity and purity of the isolated methyl 6-oxooctanoate should be confirmed using modern analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying volatile and semi-volatile compounds. The retention time provides information on the compound's volatility and polarity, while the mass spectrum provides a unique fragmentation pattern that can be compared to spectral libraries for confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the ester and ketone carbonyl groups.

Table 2: Analytical Techniques for Validation

TechniqueInformation Provided
GC-MS Retention time, molecular weight, and fragmentation pattern for identification.
NMR (1H, 13C) Detailed structural information, including the connectivity of atoms.
FTIR Presence of functional groups (e.g., C=O, C-O).

Conclusion

The extraction of methyl 6-oxooctanoate from natural sources, while not yet reported from a specific, high-yielding source, is a feasible endeavor based on the established presence of related medium-chain esters and ketones in nature. The methodologies presented in this guide, from initial sample preparation to final analytical validation, provide a robust and scientifically sound framework for researchers to explore the natural occurrence of this and other valuable keto esters. The successful isolation of such compounds can open new avenues for their application in various fields of chemical and biological sciences.

References

  • Gianoulis, T. A., Griffin, M. A., Spakowicz, D. J., Dunican, B. F., Gilbert, J. A., & Strobel, G. A. (2012). Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential. Fungal Biology Reviews, 26(2-3), 89-95.
  • Pino, J. A., & Quijano, C. E. (2012). Volatile compounds during the ripening of Colombian soursop (Annona muricata L. cv. Elita). Revista U.D.C.A Actualidad & Divulgación Científica, 15(2), 333-341.
  • Combrinck, S., Regnier, T., & Kamatou, G. P. P. (2011). Eight-carbon volatiles in mushrooms and fungi: Properties, analysis, and biosynthesis. Food Chemistry, 124(4), 1191-1199.
  • Forghani, B., & Ghasemnezhad, A. (2022). The role of volatile compounds and genes that involved in ester biosynthesis during strawberry fruit (Fragaria × ananassa Duch) development. Acta agriculturae Slovenica, 118(1), 1-11.
  • El Hadi, M. A., Zhang, F. J., Wu, F. F., Zhou, C. H., & Tao, J. (2013). Advances in fruit aroma volatile research. Molecules, 18(7), 8200-8229.

Sources

Method

Application Note: The Role of Methyl 6-Oxooctanoate in Flavor, Fragrance, and Cosmetic Chemistry

Introduction & Mechanistic Grounding In the specialized field of flavor and fragrance (F&F) chemistry, medium-chain keto esters serve as highly versatile synthetic scaffolds. Methyl 6-oxooctanoate (and its branched or ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

In the specialized field of flavor and fragrance (F&F) chemistry, medium-chain keto esters serve as highly versatile synthetic scaffolds. Methyl 6-oxooctanoate (and its branched or halogenated analogs, such as ethyl 7-methyl-6-oxooctanoate and 8-chloro-6-oxooctanoate) is a critical intermediate [1]. Its strategic carbonyl placement at the C6 position makes it an ideal precursor for synthesizing complex olfactory molecules, functionalized lipids, and cosmetic antioxidants.

The human olfactory system is profoundly stereoselective; enantiomers of the same molecule often present drastically different scent profiles (e.g., creamy/lactonic vs. sharp/green notes). Consequently, modern F&F chemistry relies heavily on asymmetric synthesis. Methyl 6-oxooctanoate is primarily utilized as a substrate for highly enantioselective biocatalytic reductions, yielding chiral 6-hydroxyoctanoates [2]. These chiral hydroxy esters are direct precursors to high-value macrocyclic flavor lactones. Furthermore, this keto-ester is a fundamental building block in the synthesis of α-lipoic acid (thioctic acid)—a vital antioxidant widely formulated in anti-aging cosmetics and dermatological therapeutics [3].

Causality in Experimental Design: Why Biocatalysis?

When converting methyl 6-oxooctanoate to its corresponding hydroxy ester, traditional chemical reduction (e.g., using NaBH4​ ) yields a racemic mixture (50:50 R/S). Because racemic mixtures often present "muddy" or conflicting olfactory profiles, researchers must employ targeted biocatalysis to achieve the >99% enantiomeric excess (ee) required for fine fragrances.

  • Enzyme Selection: Alcohol Dehydrogenases (ADH) dictate the stereochemical outcome. Using ADH from Lactobacillus brevis selectively yields the (S)-enantiomer, whereas Thermoanaerobacter brockii ADH (TBADH) yields the (R)-enantiomer.

  • Cofactor Regeneration: ADH enzymes require the cofactor NADP(H). Because stoichiometric NADPH is cost-prohibitive for F&F scale-up, a secondary enzyme system (e.g., Formate Dehydrogenase, FDH) is coupled to the reaction. FDH oxidizes inexpensive sodium formate to CO2​ , continuously regenerating NADPH and driving the equilibrium forward.

  • Chromatographic Tuning: Analyzing medium-chain keto esters presents unique challenges due to their dual polarity (a hydrophobic alkyl tail and a hydrophilic ester/keto head). Standard non-polar GC columns often result in severe peak tailing. Transitioning to LC-MS with Negative Electrospray Ionization (ESI-) mitigates this, ensuring sharp peaks and accurate quantification.

Experimental Protocols

Protocol A: Enantioselective Biocatalytic Reduction to (R)-6-Hydroxyoctanoate

This protocol outlines a self-validating system for the asymmetric reduction of methyl 6-oxooctanoate to its chiral alcohol precursor, essential for downstream lactone synthesis.

Step 1: Buffer Formulation & Stabilization Prepare 50 mL of 50 mM Tris-HCl buffer and adjust to pH 7.0. Add 0.1 mM Dithiothreitol (DTT). Causality: DTT is a reducing agent that prevents the oxidation of crucial cysteine residues within the ADH active site, ensuring sustained catalytic activity over the incubation period.

Step 2: Substrate Loading Dissolve 100 mg (approx. 0.58 mmol) of methyl 6-oxooctanoate in the buffer. Causality: If substrate solubility is poor, add 5% (v/v) isopropanol as a co-solvent. This ensures the keto-ester is fully bioavailable in the aqueous phase without denaturing the biocatalysts.

Step 3: Cofactor & Enzyme Initiation Add 0.5 mM NADP + and 100 mM sodium formate (terminal electron donor). Introduce 2 U/mg (relative to substrate weight) of Thermoanaerobacter brockii ADH (TBADH) and an equivalent unit of Formate Dehydrogenase (FDH).

Step 4: Incubation & In-Process Validation Stir the biphasic mixture at 37°C for 24 hours. Validation Check: At exactly 12 hours, remove a 50 µL aliquot, extract with 50 µL of hexane, and analyze via GC-FID. The disappearance of the ketone peak and the emergence of the hydroxy ester peak confirms reaction progression and enzyme viability.

Step 5: Extraction & Workup Extract the aqueous phase three times with ethyl acetate (3 x 20 mL). Causality: Ethyl acetate provides an optimal partition coefficient for medium-chain hydroxy esters while leaving highly polar salts (Tris, NADP+, formate) entirely in the aqueous phase. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield enantiopure (R)-6-hydroxyoctanoic acid methyl ester.

Protocol B: Analytical Quantification via LC-MS (MRM Mode)

To confirm the purity of the synthesized precursor before lactonization, LC-MS is preferred over GC-MS to prevent thermal decarboxylation of the intermediate.

  • Sample Preparation: Dilute the extracted product to 10 µg/mL in LC-MS grade Methanol/Water (50:50, v/v).

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: Keto-esters and their hydroxy derivatives ionize efficiently in negative mode by losing a proton, drastically reducing background noise compared to positive ion mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the target mass.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying different reduction methodologies to methyl 6-oxooctanoate derivatives, highlighting the necessity of biocatalysis for F&F applications.

Table 1: Reduction Parameters and Yields for Methyl 6-Oxooctanoate Derivatives

Reduction Method / Enzyme SourceCofactor RequiredTerminal Electron DonorProduct StereochemistryEnantiomeric Excess (ee)Typical Molar Yield
Biocatalysis: Lactobacillus brevis (LbADH)NADP(H)Isopropanol(S)-6-hydroxyoctanoate> 95%88%
Biocatalysis: Thermoanaerobacter brockii (TBADH)NADP(H)Sodium Formate(R)-6-hydroxyoctanoate> 99.5%92%
Chemical: Sodium Borohydride ( NaBH4​ )NoneN/ARacemic (R/S) mixture0%95%

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways originating from methyl 6-oxooctanoate, demonstrating its dual utility in both olfactory and cosmetic chemistry.

G M6O Methyl 6-oxooctanoate (Keto-Ester Precursor) Biocat Biocatalytic Reduction (ADH / NADPH) M6O->Biocat Enantioselective Reduction ChemSyn Chemical Synthesis (Grignard / Amidation) M6O->ChemSyn C-C Bond Formation ChiralOH Chiral 6-Hydroxyoctanoate (Fragrance Intermediate) Biocat->ChiralOH Lipoic Lipoic Acid Derivatives (Cosmetic / Antioxidant) ChemSyn->Lipoic Sulfur Insertion (LipA or Chem) Lactones Flavor Lactones (& Olfactory Compounds) ChiralOH->Lactones Cyclization / Derivatization

Workflow of Methyl 6-oxooctanoate in flavor, fragrance, and cosmetic synthesis.

References

  • Investigating the Chemistry of Lipoyl Synthase, University of Southampton Research Repository, [Link][1]

  • US Patent 7,157,253 B2: Method for the production of (r)- and (S)-8-chloro-6-hydroxyoctanic acid alkyl esters by enzymatic reduction, Google Patents,[2]

Sources

Application

Application Note: Advanced Chromatographic Separation and Purification Strategies for Methyl 6-Oxooctanoate

Target Audience: Analytical Chemists, Process Development Scientists, and Medicinal Chemists Molecule Focus: Methyl 6-oxooctanoate (CAS: 2955-61-5) and related structural analogs Introduction & Chemical Profiling Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Development Scientists, and Medicinal Chemists Molecule Focus: Methyl 6-oxooctanoate (CAS: 2955-61-5) and related structural analogs

Introduction & Chemical Profiling

Methyl 6-oxooctanoate and its structurally related derivatives (such as 6-methyl-7-oxooctanoic acid and ethyl 7-methyl-6-oxooctanoate) are highly valuable synthetic intermediates. They are predominantly utilized in the synthesis of lipoic acid analogs and in the development of porphobilinogen synthase (PBGS) inhibitors—a critical enzyme in the tetrapyrrole biosynthesis pathway[1].

Due to the molecule's dual functionality (a terminal ester and an internal ketone), it presents unique chromatographic behavior. The moderate polarity imparted by the oxygen-containing groups, combined with its relatively low molecular weight and high volatility, necessitates carefully selected separation techniques. This application note outlines self-validating, field-proven protocols for the analytical and preparative chromatography of methyl 6-oxooctanoate.

Quantitative Physicochemical Data

To design an effective separation protocol, the physicochemical properties of the target matrix must dictate the stationary and mobile phase selection.

Table 1: Physicochemical Properties of Methyl 6-oxooctanoate and Key Derivatives

PropertyMethyl 6-oxooctanoate6-Methyl-7-oxooctanoic acidEthyl 7-methyl-6-oxooctanoate
CAS Number 2955-61-599183-34-3439864-61-6
Molecular Formula C9H16O3C9H16O3C11H20O3
Molecular Weight 172.22 g/mol 172.22 g/mol 200.28 g/mol
LogP (Predicted) ~1.601.45~2.10
Boiling Point ~110°C (Reduced vacuum)100-143°C (0.1 mmHg)>150°C (Estimated)
Primary Chromatography GC-MS, Normal Phase FCCRP-HPLC (Ion-Suppression)GC-MS, RP-HPLC

Chromatographic Decision Workflow

The selection of a chromatographic method depends entirely on the operational scale and the specific matrix of the sample. The following logical workflow dictates the optimal separation strategy.

G Start Crude Methyl 6-oxooctanoate Sample Matrix Goal Define Separation Goal Start->Goal Analytical Analytical Quantitation & Purity Assessment Goal->Analytical Prep Preparative Scale Purification Goal->Prep GCMS GC-MS Analysis Capillary Column (e.g., DB-5) Ideal for Volatiles Analytical->GCMS Organic Solvent, High Volatility HPLC_Anal RP-HPLC Analysis C18 Column, UV/ELSD Ideal for Aqueous/Acids Analytical->HPLC_Anal Aqueous Matrix, Heat Sensitive Flash Flash Chromatography Silica Gel (Hexane/EtOAc) Scale: >1g Prep->Flash Bulk Synthesis HPLC_Prep Prep RP-HPLC C18, H2O/MeCN Gradient Scale: <1g (High Purity) Prep->HPLC_Prep Final Polish

Caption: Decision matrix for selecting chromatographic methods for methyl 6-oxooctanoate purification.

Detailed Experimental Protocols

Protocol A: Analytical Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Quantify the purity of methyl 6-oxooctanoate and identify volatile synthetic byproducts (e.g., unreacted aliphatic precursors). Mechanistic Causality: A non-polar 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5) is selected because it separates compounds primarily by their boiling points. The moderate dipole of the keto-ester interacts gently with the phenyl groups, providing excellent peak symmetry without the need for derivatization.

Materials & Setup:

  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: DB-5MS (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in HPLC-grade ethyl acetate to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove any particulate salts from upstream synthesis.

  • Injection Parameters: Set the inlet temperature to 250°C. Inject 1.0 µL using a split ratio of 50:1. Causality: A high split ratio prevents column overloading, which is critical for maintaining sharp peak resolution for low-molecular-weight esters.

  • Oven Temperature Program:

    • Hold at 60°C for 2 minutes.

    • Ramp at 10°C/min to 150°C. Causality: This shallow ramp ensures baseline resolution between the target methyl ester and any shorter-chain unreacted anhydrides or solvents.

    • Ramp at 20°C/min to 280°C, hold for 5 minutes to bake out heavy impurities.

  • MS Detection: Operate in Electron Impact (EI) mode at 70 eV. Set the scan range from m/z 40 to 400. Methyl 6-oxooctanoate will yield a characteristic molecular ion [M]+ at m/z 172, alongside a prominent[M-31]+ fragment (m/z 141) representing the loss of the methoxy group.

Protocol B: Preparative Flash Column Chromatography (FCC)

Objective: Isolate methyl 6-oxooctanoate from crude reaction mixtures on a multi-gram scale [2]. Mechanistic Causality: Normal-phase spherical silica gel strongly retains polar compounds via hydrogen bonding with surface silanol groups. The dual oxygen-containing functional groups of methyl 6-oxooctanoate interact moderately with the silica, allowing it to be cleanly separated from non-polar hydrocarbon byproducts using a step-gradient of hexane and ethyl acetate.

Step-by-Step Methodology:

  • Column Equilibration: Prime a 40g spherical silica cartridge (40–60 µm, 60 Å) with 3 column volumes (CV) of 95% Hexane / 5% Ethyl Acetate on an automated flash system.

  • Dry Loading (Critical Step): Dissolve the crude oily product in a minimal volume of dichloromethane (DCM). Add dry silica gel in a 1:2 ratio (sample:silica by weight). Evaporate the DCM completely under reduced pressure to yield a free-flowing powder, and load this into a solid-load cartridge. Causality: Dry loading prevents the severe band broadening and peak tailing that occurs when viscous oils are injected directly onto the column head.

  • Gradient Elution:

    • 0–2 CV: 5% Ethyl Acetate (Flushes non-polar impurities).

    • 2–8 CV: Linear gradient from 5% to 20% Ethyl Acetate.

    • 8–12 CV: Isocratic hold at 20% Ethyl Acetate. The target keto-ester typically elutes in this window.

    • 12–15 CV: 50% Ethyl Acetate (Column wash to elute highly polar unreacted acids).

  • Detection: Monitor via Evaporative Light Scattering Detector (ELSD). Causality: Aliphatic ketones have very weak UV extinction coefficients; ELSD ensures accurate fraction collection without relying on poor UV absorbance at 210 nm.

Protocol C: Reverse-Phase HPLC for High-Purity Polishing

Objective: Achieve >99% purity for sensitive biochemical assays, such as tracking cellular lipid incorporation [3]. Mechanistic Causality: C18 stationary phases separate molecules based on hydrophobicity. Because related impurities (like 6-methyl-7-oxooctanoic acid) contain ionizable carboxylate groups, the mobile phase must be strictly acidified to suppress ionization, forcing the molecules into their neutral, hydrophobic state for optimal interaction with the C18 chains.

Step-by-Step Methodology:

  • System Setup: Equip a preparative HPLC with a C18 column (250 × 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid maintains the protonated state of trace acidic impurities, preventing peak tailing and ensuring sharp resolution from the neutral methyl ester.

  • Gradient Execution: Run a linear gradient from 30% B to 70% B over 20 minutes at a flow rate of 20 mL/min.

  • Fraction Recovery: Pool the ELSD-triggered fractions containing the target peak. Remove the acetonitrile under reduced pressure at 30°C to avoid volatilizing the target compound. Extract the remaining aqueous layer with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

  • Inhibition Studies on Porphobilinogen Synthase (PBGS)
  • Purification of Synthesized 6-Methyl-7-oxooctanoic Acid by Column Chromatography BenchChem Technical Support URL
  • Biochemical Assays and Chromatography of Ethyl 7-methyl-6-oxooctanoate Smolecule Product Data & Methods URL
Method

Application Note: Derivatization Strategies for the Mass Spectrometric Analysis of Methyl 6-Oxooctanoate

Executive Summary The quantification of aliphatic keto-esters, such as methyl 6-oxooctanoate , presents unique analytical challenges in mass spectrometry (MS). In its underivatized form, the C6 ketone moiety is prone to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of aliphatic keto-esters, such as methyl 6-oxooctanoate , presents unique analytical challenges in mass spectrometry (MS). In its underivatized form, the C6 ketone moiety is prone to enolization at elevated temperatures, leading to severe chromatographic peak tailing in Gas Chromatography (GC)[1]. Furthermore, the molecule lacks a strong chromophore or basic nitrogen, resulting in negligible ionization efficiency in Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

To overcome these physical and electronic limitations, targeted chemical derivatization of the carbonyl group is mandatory. This guide establishes two self-validating derivatization protocols: Methoximation (MOX) for GC-MS and Girard’s Reagent T (GirT) condensation for LC-MS/MS.

Mechanistic Rationale & Self-Validating Systems (E-E-A-T)

Do not treat derivatization as a mere procedural step; understanding the underlying physical chemistry ensures robust assay development and troubleshooting.

GC-MS Pathway: Methoximation (MOX)

Causality: Heating aliphatic ketones during GC vaporization induces keto-enol tautomerism, splitting the analyte into multiple transient states that ruin peak shape and resolution. Reacting the ketone with methoxyamine hydrochloride converts the carbonyl into a stable O-methyl oxime[2]. Pyridine is utilized as the solvent because it acts as a base catalyst, neutralizing the hydrochloride salt and driving the nucleophilic attack of the amine on the carbonyl carbon[1]. Self-Validation Check: Because the alkyl chains flanking the C6 ketone are asymmetrical (a methyl group vs. a methyl pentanoate chain), the resulting C=N double bond will form both E (anti) and Z (syn) stereoisomers. A successful derivatization will always present as a closely eluting doublet peak in the GC chromatogram. Analysts must integrate the sum of both peaks for accurate quantification.

LC-MS Pathway: Girard's Reagent T (GirT)

Causality: Methyl 6-oxooctanoate is a neutral lipid derivative that cannot efficiently accept a proton [M+H]⁺ in standard acidic ESI conditions. Girard’s Reagent T (trimethylacetylhydrazide ammonium chloride) reacts with the ketone to form a hydrazone[3]. Crucially, GirT contains a quaternary ammonium group that carries a permanent positive charge , rendering the ionization process entirely independent of the mobile phase pH and increasing ESI sensitivity by 2 to 3 orders of magnitude[4]. Self-Validation Check (Mass Math): The exact mass of methyl 6-oxooctanoate is 172.1 Da. The GirT cation adds 132.1 Da, with a subsequent loss of water (-18.0 Da) during condensation. The intact precursor ion will appear precisely at m/z 286.2 . During Collision-Induced Dissociation (CID), GirT derivatives undergo a highly diagnostic neutral loss of trimethylamine (59 Da). Therefore, observing the 286 → 227 transition guarantees that the target ketone was successfully tagged.

Experimental Workflows

G cluster_GC GC-MS Preparation cluster_LC LC-MS Preparation A Methyl 6-Oxooctanoate (Neutral Keto-Ester) B1 Add Methoxyamine HCl (Catalyzed by Pyridine) A->B1 B2 Add Girard's Reagent T (Acidic Conditions) A->B2 C1 Incubate 60°C, 45 min (Oximation Reaction) B1->C1 D1 Methoxime (MOX) Derivative (Blocks Enolization) C1->D1 E1 GC-EI-MS Analysis (Monitor m/z 201) D1->E1 C2 Incubate 60°C, 30 min (Hydrazone Condensation) B2->C2 D2 GirT-Hydrazone Derivative (Permanent Positive Charge) C2->D2 E2 LC-ESI-MS/MS Analysis (Monitor 286 -> 227) D2->E2

Fig 1. Parallel derivatization workflows for methyl 6-oxooctanoate GC-MS and LC-MS analysis.

Detailed Methodologies

Protocol A: Methoximation for GC-EI-MS

Note: This protocol assumes the analyte has been extracted into an organic solvent (e.g., hexane or ethyl acetate).

  • Sample Drying: Aliquot 50 µL of the sample extract into a 2 mL glass GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Critical: Residual water will hydrolyze the methoxyamine reagent.

  • Reagent Addition: Add 50 µL of freshly prepared methoxyamine hydrochloride solution (20 mg/mL dissolved in anhydrous pyridine)[2].

  • Reaction Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 30 seconds to ensure complete reconstitution. Incubate in a heating block at 60°C for 45 minutes[1].

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

  • MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion at m/z 201 and the diagnostic fragment at m/z 170 (corresponding to the loss of the methoxy radical,[M - •OCH3]⁺).

Protocol B: Girard's Reagent T for LC-ESI-MS/MS

Note: GirT derivatization requires a slightly acidic environment to activate the carbonyl carbon for nucleophilic attack by the hydrazine moiety[4].

  • Sample Preparation: Aliquot 50 µL of the sample extract into a 1.5 mL low-bind microcentrifuge tube.

  • Reagent Addition: Add 50 µL of Girard’s Reagent T working solution (10 mg/mL prepared in 50:50 Methanol:Water containing 2% glacial acetic acid, v/v)[5].

  • Reaction Incubation: Vortex the mixture briefly. Incubate the tube in a thermomixer at 60°C for 30 minutes.

  • Quenching & Dilution: Cool the sample to room temperature. Dilute the mixture with 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid) to prevent solvent-effect peak distortion during LC injection.

  • MS Parameters: Operate the LC-MS/MS in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Set the precursor ion to m/z 286.2 and the product ion to m/z 227.1 (Collision Energy: ~20-25 eV).

Quantitative Data Presentation

The table below summarizes the expected analytical figures of merit, demonstrating the dramatic performance enhancements achieved through targeted derivatization.

Analytical ParameterUnderivatized (GC-MS)MOX Derivative (GC-MS)Underivatized (LC-MS)GirT Derivative (LC-MS)
Ionization Mode EI (70 eV)EI (70 eV)ESI (+)ESI (+)
Target Ion / MRM m/z 172 [M]⁺m/z 201 [M]⁺m/z 173 [M+H]⁺m/z 286.2 → 227.1
Chromatographic Peak Broad, severe tailingSharp (syn/anti doublet)Poor retentionSharp, symmetrical
Limit of Detection (LOD) ~500 ng/mL5 - 10 ng/mL>1000 ng/mL (Poor)0.1 - 0.5 ng/mL
Linear Dynamic Range 1 - 50 µg/mL0.05 - 10 µg/mLN/A0.001 - 1 µg/mL
Primary Matrix Interference High (co-eluting lipids)LowHigh (ion suppression)Very Low

References

  • [3] Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry (via PMC). Available at:[Link]

  • [2] GC-MS Sample Preparation. Organomation. Available at:[Link]

  • [4] Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites (via PMC). Available at:[Link]

  • [1] Derivatization steps prior to GC–MS analysis. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Methyl 6-Oxooctanoate Synthesis

Welcome to the Technical Support Center for lipid and keto-ester synthesis. Methyl 6-oxooctanoate (CAS#: 2955-61-5) is a critical medium-chain aliphatic building block utilized in metabolic profiling, fragment-based drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid and keto-ester synthesis. Methyl 6-oxooctanoate (CAS#: 2955-61-5) is a critical medium-chain aliphatic building block utilized in metabolic profiling, fragment-based drug discovery (FBDD), and the synthesis of complex lipids 1. However, researchers frequently encounter yield-limiting bottlenecks, primarily due to chemoselectivity issues during carbon-carbon bond formation and equilibrium constraints during esterification [[2]]().

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to consistently achieve >70% yields 3.

Mechanistic Workflow & Retrosynthetic Logic

The most robust approach to synthesizing methyl 6-oxooctanoate avoids the direct addition of organometallic reagents to cyclic anhydrides or acid chlorides, which typically results in over-alkylation 1. Instead, the conversion of monomethyl adipate to a Weinreb amide ensures precise installation of the ethyl group.

G A Monomethyl Adipate B Acid Chloride Intermediate A->B SOCl2 C Weinreb Amide (Stable Chelate) B->C HN(OMe)Me E Tertiary Alcohol (Byproduct) B->E EtMgBr (Direct) D Methyl 6-oxooctanoate (Target Product) C->D 1. EtMgBr (0°C) 2. H3O+

Figure 1: Chemoselective synthesis of methyl 6-oxooctanoate via a Weinreb amide intermediate.

Troubleshooting & FAQs

Q1: Why am I isolating significant tertiary alcohol byproducts when reacting the acid chloride of monomethyl adipate directly with ethylmagnesium bromide? Causality: Direct nucleophilic acyl substitution on acid chlorides with Grignard reagents is highly exothermic. The intermediate ketone (methyl 6-oxooctanoate) is often more electrophilic than the sterically hindered starting materials. Consequently, a second equivalent of ethylmagnesium bromide attacks the newly formed ketone before the reaction is quenched, yielding a tertiary alcohol 1. Solution: Implement a Weinreb amide intermediate (N-methoxy-N-methylamide). When the Grignard reagent attacks the Weinreb amide, it forms a stable, five-membered cyclic magnesium chelate. This tetrahedral intermediate is stable under the reaction conditions and prevents further nucleophilic attack. The desired ketone is only released during the acidic aqueous workup 4.

Q2: I am attempting a Fischer esterification of 6-oxooctanoic acid. Why is my conversion plateauing at 60%? Causality: The Fischer esterification is an equilibrium-driven process. While the internal ketone at the C-6 position does not impart significant steric hindrance to the terminal carboxylic acid, the accumulation of water as a byproduct drives the equilibrium backward toward hydrolysis 2. Solution: To drive the reaction forward, you must manipulate Le Chatelier's principle. Use anhydrous methanol as both the reactant and the solvent. Introduce a dehydrating agent (e.g., 3Å molecular sieves) directly into the reaction vessel, or utilize a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water 2.

Q3: How can I verify the success of the Weinreb amide coupling before proceeding to the Grignard addition? Causality: Proceeding with unreacted acid chloride will ruin the subsequent Grignard step, leading to complex mixtures of tertiary alcohols and unreacted starting material. Solution: The protocol must be self-validating. Perform an IR spectroscopy check on the isolated intermediate. The acid chloride exhibits a strong carbonyl stretch near 1800 cm⁻¹, whereas the Weinreb amide carbonyl stretch shifts significantly lower, typically around 1650–1680 cm⁻¹ due to the electron-donating nature of the nitrogen.

Quantitative Data: Yield Comparison by Synthetic Route

To assist in route selection, the following table summarizes the expected yields and primary impurities associated with common synthetic pathways for methyl 6-oxooctanoate.

Synthetic RouteExpected YieldPrimary Byproduct / LimitationScalability
Direct Grignard on Acid Chloride < 25%Tertiary alcohols (over-alkylation)Poor
Fischer Esterification of 6-Oxo Acid 65 - 75%Unreacted starting material (equilibrium)High
Weinreb Amide Pathway 70 - 85%Trace unreacted amideExcellent

Data synthesized from standard keto-ester preparation reports 23.

Self-Validating Experimental Protocol: Weinreb Amide Route

This methodology is adapted for the high-fidelity preparation of methyl 6-oxooctanoate, targeting a consistent >70% yield from the acid chloride of methyl hydrogen adipate 3.

Phase 1: Preparation of the Weinreb Amide
  • Activation: Dissolve monomethyl adipate (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF. Dropwise, add thionyl chloride (1.2 eq) at 0 °C. Stir at room temperature for 2 hours. Validation: Evolution of SO₂ and HCl gases will cease when activation is complete.

  • Amidation: Concentrate the mixture in vacuo to remove excess SOCl₂. Redissolve in DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), followed by the slow addition of pyridine (2.2 eq) to neutralize the generated HCl.

  • Isolation: After 4 hours, quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Verify via IR (target peak: ~1660 cm⁻¹).

Phase 2: Grignard Addition (C-C Bond Formation)
  • Setup: Dissolve the Weinreb amide in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel strictly to 0 °C using an ice-water bath.

  • Addition: Syringe in ethylmagnesium bromide (1.1 eq, typically a 3M solution in ether) dropwise over 30 minutes. Causality: Maintaining 0 °C ensures the stability of the tetrahedral magnesium chelate, preventing premature collapse and subsequent over-alkylation 1.

  • Quench & Hydrolysis: Stir for an additional 2 hours at 0 °C. Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: The mildly acidic NH₄Cl protonates the intermediate, collapsing the chelate to release the target ketone (methyl 6-oxooctanoate) and the water-soluble N,O-dimethylhydroxylamine byproduct.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry, and purify via flash column chromatography (Hexanes:EtOAc) to yield methyl 6-oxooctanoate as a clear oil.

References
  • Standard Input: Preparation of methyl 6-oxooctanoate Source: University of Copenhagen (ku.dk) URL:[Link]

Sources

Optimization

Troubleshooting impurities in methyl 6-oxooctanoate GC-MS analysis

Welcome to the Technical Support Center for GC-MS Analysis. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing methyl 6-oxooctanoate (a keto-es...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for GC-MS Analysis. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing methyl 6-oxooctanoate (a keto-ester). Keto-esters are notoriously prone to thermal degradation, tautomerization, and surface adsorption.

This guide bypasses generic advice to focus on the exact causality of your impurities, providing self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

I. Diagnostic Workflow for Keto-Ester Impurities

Before altering your instrument parameters, you must accurately diagnose the root cause of the impurity. The following decision tree maps the logical relationship between chromatographic symptoms and their physical causes.

Diagnostic_Workflow Start Analyze Blank & Sample Chromatograms Q1 Are there extra peaks in the blank run? Start->Q1 Ghost Carryover / Contamination (Check liner, syringe, septa) Q1->Ghost Yes Q2 Are sample peaks broad, tailing, or split? Q1->Q2 No Degradation Thermal Degradation or Keto-Enol Tautomerization Q2->Degradation Yes Q3 Repeating peaks at m/z 207, 281, 355? Q2->Q3 No Bleed Column/Septa Bleed (Check for O2 leaks) Q3->Bleed Yes Transester Transesterification (Check solvent choice) Q3->Transester No (Check MW shifts)

Diagnostic workflow for identifying GC-MS impurities in keto-ester analysis.

II. Troubleshooting Knowledge Base (FAQs)

Q1: Why is my methyl 6-oxooctanoate peak broad, tailing, or splitting into two distinct peaks? Causality: Methyl 6-oxooctanoate contains a highly reactive ketone moiety. In the high-temperature environment of a GC inlet (typically 250–300 °C), the molecule can undergo keto-enol tautomerization. The keto and enol forms interact differently with the column's stationary phase, leading to split or broad peaks. Furthermore, if the inlet liner has active sites (exposed silanols from accumulated matrix), the polar carbonyl group will adsorb, causing severe peak tailing[1]. Solution: Lower the inlet temperature to 200 °C to reduce thermal energy. Switch to an ultra-inert, deactivated splitless liner. If the issue persists, you must derivatize the ketone group (see Protocol 1) to lock the molecule into a stable state[2].

Q2: I am detecting a major impurity at m/z 186 instead of the expected m/z 172. What is this? Causality: This +14 Da mass shift is the hallmark of transesterification. If your sample was dissolved in ethanol, or if ethanol was used as a syringe wash solvent, the excess alcohol acts as a nucleophile. Under the heated conditions of the GC inlet, trace active sites catalyze the exchange of the methyl ester group (-OCH3) for an ethyl ester group (-OCH2CH3), forming ethyl 6-oxooctanoate. Solution: Strictly use non-nucleophilic solvents (e.g., hexane, dichloromethane) or matching alcohols (methanol) for all sample preparation and syringe washes.

Q3: My baseline rises significantly at higher temperatures, and I see repeating background peaks with m/z 73, 207, 281, and 355. Causality: These specific ions represent the classic fragmentation pattern of cyclized siloxane polymers. This indicates column stationary phase bleed or septum bleed[3]. Oxygen infiltration in the carrier gas rapidly degrades the column's cross-linked siloxane phase at elevated temperatures, cleaving the polymer backbone. Solution: Perform a leak check on the inlet, replace the septum, ensure carrier gas oxygen traps are not exhausted, and trim the first 10–20 cm of the analytical column to remove the degraded phase.

Q4: I am seeing "ghost peaks" of methyl 6-oxooctanoate in my blank solvent runs. How do I eliminate this carryover? Causality: Carryover occurs when the analyte condenses in cold spots, adsorbs onto active sites in the liner, or dissolves into the septum[3]. When the next run initiates, these residues vaporize and elute at the expected retention time, creating false positives. Solution: Implement a rigorous system bake-out (see Protocol 2) and verify that your wash solvent fully solubilizes the keto-ester without overloading the vapor expansion volume of the liner.

III. Quantitative Data Summary: Diagnostic m/z Markers

To rapidly identify the source of your impurities, cross-reference your mass spectra against this structured diagnostic table.

Impurity / Artifact TypeDiagnostic m/z MarkersPrimary CausalityCorrective Action
Column/Septa Bleed 73, 147, 207, 281, 355O₂ degradation of siloxane phaseLeak check; trim column; replace septa
Transesterification 186 (M+), 141, 113Nucleophilic attack by EtOH solventUse non-nucleophilic solvents (Hexane/DCM)
Thermal Degradation Variable (often M-44)High inlet temp; active sitesLower inlet temp; use deactivated liner
Carryover (Ghost Peaks) 172 (M+ of analyte)Adsorption in cold spots/linerSystem bake-out; optimize wash solvent

IV. Experimental Protocols

Protocol 1: Methoximation of Methyl 6-oxooctanoate

Purpose: To prevent keto-enol tautomerization and thermal degradation by converting the labile ketone into a thermally stable O-methyl oxime[2]. Causality: Pyridine acts as both the solvent and the basic catalyst. Methoxyamine hydrochloride reacts specifically with the carbonyl carbon, locking it into a stable =N-OCH3 configuration.

  • Sample Preparation: Dissolve 1–5 mg of methyl 6-oxooctanoate in 100 µL of anhydrous pyridine in a 2 mL glass reaction vial.

  • Reagent Addition: Add 20 mg of Methoxyamine hydrochloride (CH3ONH2·HCl) to the vial. Seal tightly with a PTFE-lined cap.

  • Incubation: Heat the mixture at 60 °C for 60 minutes using a heating block.

  • Extraction: Allow the vial to cool to room temperature. Add 900 µL of GC-grade hexane to the mixture.

  • Centrifugation: Centrifuge at 3,000 rpm for 5 minutes to precipitate the insoluble pyridine hydrochloride salts.

  • Transfer: Carefully transfer the clear hexane supernatant into an autosampler vial for GC-MS analysis.

  • Self-Validation System: Analyze the derivatized sample alongside an underivatized control. A successful reaction is validated by the complete disappearance of the m/z 172 peak and the emergence of a sharp peak at m/z 201 (M+ for the oxime derivative). Note: Two closely eluting peaks at m/z 201 may appear; these represent the syn and anti stereoisomers of the oxime and confirm successful derivatization.

Protocol 2: GC-MS System Bake-Out and Decontamination

Purpose: To eliminate high-boiling matrix residues and carryover (ghost peaks) from the analytical flow path[4]. Causality: Prolonged exposure to maximum isothermal temperatures forces strongly adsorbed semi-volatiles to desorb from active sites and sweep through the detector.

  • Hardware Reset: Replace the inlet septum and the glass liner to eliminate the most common immediate sources of contamination.

  • Initial State: Set the GC oven to 40 °C and hold for 10 minutes to stabilize carrier gas flow.

  • Temperature Ramp: Program the oven to ramp at 10 °C/min up to the column's maximum isothermal limit (e.g., 300 °C for a standard 5MS column).

  • Isothermal Hold: Hold at the maximum temperature for exactly 1.5 hours. Crucial: Do not exceed 2 hours, as excessive baking accelerates the thermal degradation of the bonded stationary phase[4].

  • Cool Down: Return the oven to the initial method temperature.

  • Self-Validation System: Perform two consecutive blank solvent injections. The first chromatogram establishes the baseline of desorbed contamination. The second chromatogram must show a completely flat baseline with no target peaks. If peaks persist in the second run, the contamination source is upstream (e.g., carrier gas lines) rather than the column[4].

V. References

  • Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography Source: Agilent Technologies URL:[Link]

  • GC Troubleshooting Guide Poster Source: Agilent Technologies URL:[Link]

  • Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals Source: Labcompare URL:[Link]

  • GC-MS Sample Preparation Source: Organomation URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 6-Oxooctanoate Derivatives

Welcome to the Technical Support Center. Methyl 6-oxooctanoate and its closely related derivatives (such as 7-methyl-6-oxooctanoic acid) are highly versatile bifunctional building blocks utilized extensively in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 6-oxooctanoate and its closely related derivatives (such as 7-methyl-6-oxooctanoic acid) are highly versatile bifunctional building blocks utilized extensively in pharmaceutical and fine chemical synthesis[1]. Featuring both a C6 ketone and a C1 methyl ester, this scaffold presents a classic chemoselectivity challenge.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve precise control over your derivatization workflows.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Chemoselectivity in Grignard Additions

Q: When reacting methyl 6-oxooctanoate with a Grignard reagent (e.g., MeMgBr), I observe significant formation of tertiary alcohols at the ester site, reducing the yield of my desired C6-tertiary alcohol. How can I selectively target the ketone?

A: Standard Grignard reagents are highly reactive and can attack both the ketone and the ester, leading to over-alkylation[2]. To achieve chemoselectivity, you must modulate the nucleophile's reactivity.

The Causality: By premixing the Grignard reagent with anhydrous Cerium(III) chloride (CeCl 3​ ), you generate an organocerium intermediate (Luche-type addition). Ce(III) is highly oxophilic and strongly coordinates to the more sterically accessible and electron-rich ketone oxygen. This coordination dramatically enhances the electrophilicity of the ketone while simultaneously reducing the basicity and nucleophilicity of the alkyl group, effectively preventing ester attack[3].

Issue 2: Reductive Amination & The Lactamization Trap

Q: I am attempting a reductive amination of the C6 ketone using a primary amine and sodium triacetoxyborohydride (STAB). My LC-MS shows a major product mass missing 32 Da (loss of methanol). What is happening, and how do I prevent it?

A: You are experiencing spontaneous intramolecular lactamization. STAB is the premier reagent for selectively reducing iminium ions in the presence of ketones and esters[4][5]. However, once the C6 ketone is converted into a secondary amine, the newly formed nucleophilic nitrogen is situated exactly six carbons away from the electrophilic C1 methyl ester.

The Causality: This 6-atom distance is thermodynamically ideal for a cyclization reaction. The amine attacks the ester, expelling methanol (32 Da) to form a highly stable 7-membered caprolactam derivative. Solution: To prevent this, use a bulky secondary amine (which sterically hinders lactam formation), keep the reaction strictly at 0 °C during workup, or protect the ester as a tert-butyl ester prior to amination.

Issue 3: Ester Hydrolysis without Aldol Condensation

Q: Hydrolyzing the methyl ester to 6-oxooctanoic acid using NaOH and heat results in complex mixtures and polymeric byproducts. How can I cleanly hydrolyze the ester?

A: Strong bases and elevated temperatures promote enolate formation at the C5 and C7 positions flanking the ketone. This leads to inter- and intramolecular Aldol condensations.

The Causality: To suppress enolization, you must use mild saponification conditions. Lithium Hydroxide (LiOH) in a THF/MeOH/H 2​ O solvent mixture at 0 °C is ideal. The Li + ion acts as a mild Lewis acid, coordinating the ester carbonyl oxygen and accelerating hydrolysis at lower temperatures and pH levels than NaOH, thereby preserving the ketone intact.

Part 2: Quantitative Data Summary

The following table summarizes the optimized reaction conditions required to achieve high chemoselectivity when derivatizing methyl 6-oxooctanoate.

Reaction TypeReagents & CatalystSolvent & TempKetone ConversionEster PreservationPrimary Byproduct Risk
Alkylation RMgX (1.1 eq)THF, -78 °C45%60%Ester Alkylation
Alkylation (Optimized) RMgX (1.1 eq) + CeCl 3​ (1.2 eq)THF, -78 °C>95% >98% None
Reductive Amination RNH 2​ (1.1 eq) + STAB (1.5 eq)DCE, 25 °C>90%<10%7-Membered Lactam
Reductive Amination R 2​ NH (1.1 eq) + STAB (1.5 eq)DCE, 0 °C85% >95% Trace Lactam
Hydrolysis NaOH (2.0 eq)H 2​ O/MeOH, 60 °CN/A (Degraded)0%Aldol Polymers
Hydrolysis (Optimized) LiOH (1.5 eq)THF/H 2​ O, 0 °CIntact (>98%) 0% (Hydrolyzed) Trace Enolization

Part 3: Experimental Protocols

Protocol A: Chemoselective Organocerium Addition

This protocol is self-validating; the physical state of the cerium salt dictates the success of the reaction.

  • Activation of CeCl 3​ : Place CeCl 3​ ·7H 2​ O in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring. Causality: Complete dehydration is critical; residual moisture will prematurely quench the Grignard reagent. The resulting free-flowing white powder confirms anhydrous CeCl 3​ .

  • Complexation: Cool to 0 °C under an argon atmosphere. Add anhydrous THF to form a suspension. Stir for 2 hours at room temperature. Validation: The powder will swell into a milky suspension, ensuring complete complexation of CeCl 3​ with THF.

  • Reagent Formation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (RMgX, 1.1 eq). Stir for 30 minutes. Validation: The suspension will change color (often to a pale yellow/orange), indicating the successful formation of the active organocerium species.

  • Addition: Dropwise add a solution of methyl 6-oxooctanoate (1.0 eq) in THF. Stir at -78 °C for 1 hour.

  • Quench & Workup: Quench the reaction strictly at -78 °C with saturated aqueous NH 4​ Cl. Warm to room temperature, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Reductive Amination with STAB
  • Imine Formation: In a flame-dried flask, dissolve methyl 6-oxooctanoate (1.0 eq) and the amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to adjust the pH to ~4-5. Causality: Mildly acidic conditions accelerate iminium ion formation without hydrolyzing the ester[4].

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in small portions at 0 °C. Validation: STAB is moisture-sensitive but uniquely tolerates the water byproduct generated during imine formation better than NaBH 3​ CN[5].

  • Reaction Monitoring: Stir at 0 °C to room temperature for 4-12 hours. Monitor via LC-MS. Self-Validation Check: Look for the exact mass of the desired amino-ester. If a mass of [M - 32] appears, lactamization is actively occurring; immediately cool the reaction to 0 °C and proceed to workup.

  • Workup: Quench with saturated aqueous NaHCO 3​ to neutralize the acetic acid. Extract with DCM, wash with brine, dry over MgSO 4​ , and evaporate.

Part 4: Reaction Pathway Visualization

G SM Methyl 6-oxooctanoate (Ketone + Ester) Grignard Organocerium Addition (RMgX + CeCl3) SM->Grignard Chemoselective Alkylation RedAm Reductive Amination (RNH2 + STAB) SM->RedAm Chemoselective Amination Hydro Mild Saponification (LiOH, 0 °C) SM->Hydro Chemoselective Hydrolysis Prod1 C6-Tertiary Alcohol (Ester Intact) Grignard->Prod1 Prod2 6-Aminooctanoate (Unstable Intermediate) RedAm->Prod2 Prod3 6-Oxooctanoic Acid (Ketone Intact) Hydro->Prod3 Prod2_Side 7-Membered Lactam (-MeOH) Prod2->Prod2_Side Spontaneous Cyclization

Divergent chemoselective pathways for methyl 6-oxooctanoate derivatization.

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Troubleshooting

Minimizing side reactions during methyl 6-oxooctanoate esterification

Welcome to the Technical Support Center for aliphatic keto-acid functionalization. 6-Oxoalkanoic acids, such as 6-oxooctanoic acid, are highly versatile building blocks featuring both a terminal carboxylic acid and an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic keto-acid functionalization. 6-Oxoalkanoic acids, such as 6-oxooctanoic acid, are highly versatile building blocks featuring both a terminal carboxylic acid and an internal ketone[1]. In drug development—particularly in the synthesis of lipoic acid derivatives—the selective esterification of the carboxylic acid to form methyl 6-oxooctanoate is a critical step[2].

However, the dual reactivity of these molecules often leads to significant side reactions, compromising yields and complicating downstream purification. This guide provides field-proven troubleshooting strategies, comparative data, and validated protocols to ensure chemoselective esterification.

Troubleshooting Guide & FAQs

Q1: During the Fischer esterification of 6-oxooctanoic acid with methanol and sulfuric acid, my NMR shows the disappearance of the ketone peak (~210 ppm) and the appearance of a new methoxy signal. What happened? A1: You are observing unintended ketalization. In a standard Fischer esterification, the reaction is driven by a strong protic acid (e.g., H2​SO4​ ) and a large excess of alcohol[3]. Because the C-6 ketone is moderately unhindered[1], the highly electrophilic carbonyl carbon undergoes nucleophilic attack by methanol. This reversible condensation forms a hemiketal, which rapidly dehydrates and reacts with a second methanol molecule to form the dimethyl ketal (methyl 6,6-dimethoxyoctanoate)[4].

Q2: If I must use an acid-catalyzed route, how can I minimize ketal formation? A2: Ketalization is an equilibrium process driven by the removal of water and the presence of excess alcohol[4]. To favor esterification over ketalization:

  • Limit Alcohol Equivalents: Do not use methanol as the solvent. Instead, use a non-nucleophilic solvent (e.g., dichloromethane) and limit methanol to 1.1–1.5 equivalents.

  • Mild Acid Catalysts: Replace strong mineral acids with mild Lewis acids or low levels of protic acids, which have been shown to alter the selectivity profile between esterification and acetalization[5].

  • Temperature Control: Run the reaction at room temperature. Avoid refluxing with a Dean-Stark apparatus, as actively driving off water strongly pushes the equilibrium toward ketal formation[4].

Q3: What is the most chemoselective method to synthesize methyl 6-oxooctanoate without touching the ketone? A3: The most reliable approach is the base-promoted alkylation of the carboxylate salt. By treating 6-oxooctanoic acid with a mild base in a polar aprotic solvent, you generate a nucleophilic carboxylate anion. Subsequent addition of methyl iodide ( MeI ) results in an SN​2 substitution. Since the ketone is unreactive toward MeI under mild basic conditions, ketalization is completely bypassed. (Note: Modern alternatives also include metal-free oxidative esterifications, though these are more commonly applied to α -ketoesters[6],[7]).

Q4: I attempted base-promoted alkylation but observed complex mixtures and polymeric impurities. What caused this? A4: You likely triggered an aldol condensation. The α -protons adjacent to the C-6 ketone (at C-5 and C-7) are slightly acidic. If the base used is too strong (e.g., NaOMe , NaOH ) or the reaction is heated, these protons are abstracted to form enolates. These enolates then attack the ketone of neighboring molecules, leading to self-condensation. Strictly using mild bases (like K2​CO3​ ) and maintaining temperatures below 25°C prevents this pathway.

Comparative Data: Esterification Strategies

Summarized below is a quantitative and qualitative comparison of common esterification methods applied to 6-oxooctanoic acid.

MethodologyReagents & ConditionsKetone IntegrityExpected YieldScalability & Safety Profile
Fischer Esterification Excess MeOH, H2​SO4​ , RefluxPoor (High Ketalization)40–60%High scalability, but requires extensive downstream purification.
Mild Alkylation MeI , K2​CO3​ , DMF, 25°CExcellent (No Ketalization)>90%Moderate; MeI is highly toxic and volatile. Requires engineering controls.
Diazoalkane Addition TMS-Diazomethane, MeOH/DCMExcellentQuantitativeLow; reagents are hazardous/explosive at scale. Best for analytical scale.
Carbodiimide Coupling MeOH, EDC·HCl, DMAP, DCMGood75–85%High; generally safe, but atom economy is poor due to urea byproducts.

Validated Protocol: Chemoselective Synthesis via Mild Alkylation

Objective: Synthesize methyl 6-oxooctanoate while preserving the C-6 ketone and preventing aldol condensation.

Step 1: Preparation & Deprotonation

  • Action: In an oven-dried round-bottom flask under nitrogen, dissolve 6-oxooctanoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration. Add finely powdered potassium carbonate ( K2​CO3​ , 1.5 eq). Stir at 20-25°C for 30 minutes.

  • Causality: The mild base specifically deprotonates the carboxylic acid without abstracting the α -protons of the ketone, preventing enolization.

  • Self-Validation: The dissolution of the acid and the formation of a fine, milky suspension of the carboxylate salt indicates successful deprotonation.

Step 2: Alkylation

  • Action: Cool the mixture to 0°C using an ice bath. Dropwise add Methyl Iodide ( MeI , 1.2 eq) via syringe. Remove the ice bath and stir at room temperature for 4-6 hours.

  • Causality: Cooling during the exothermic addition prevents localized heating that could otherwise trigger aldol side reactions.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the highly polar carboxylic acid spot ( Rf​≈0.1 , streaking) disappears, replaced by a distinct, less polar ester spot ( Rf​≈0.6 ). Staining the TLC plate with KMnO4​ will immediately show reduction by the ketone, confirming the C-6 carbonyl remains intact.

Step 3: Quench and Phase Separation

  • Action: Quench the reaction by adding cold distilled water (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate ( ).

  • Causality: Water effectively crashes out the product while partitioning the highly polar DMF and inorganic salts into the aqueous layer.

  • Self-Validation: The phase separation should be sharp and immediate. A cloudy organic layer indicates residual DMF or water, dictating the need for an additional brine wash.

Step 4: Isolation

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure methyl 6-oxooctanoate.

Reaction Pathway Visualization

G SM 6-Oxooctanoic Acid (Starting Material) Cond1 Fischer Esterification (Excess MeOH, H+, Reflux) SM->Cond1 Cond2 Mild Alkylation (MeI, K2CO3, 25°C) SM->Cond2 Cond3 Harsh Basic Conditions (Strong Base, Heat) SM->Cond3 Target Methyl 6-oxooctanoate (Target Ester) Cond1->Target Minor Pathway Side1 Dimethyl Ketal (Side Product) Cond1->Side1 Major Pathway (Ketalization) Cond2->Target Selective Yield (>90%) Side2 Aldol Condensate (Side Product) Cond3->Side2 Self-Condensation

Reaction pathways of 6-oxooctanoic acid esterification and associated side reactions.

References

  • A Comparative Analysis of the Reactivity of 6-Oxoalkanoic Acids: A Guide for Researchers , Benchchem. 1

  • US8604223B2 - Method of making ketals and acetals , Google Patents.5

  • Simplistic Expedient and Practical Synthesis of (±)-a-Lipoic Acid , Thieme Connect. 2

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry , PMC. 4

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions , Master Organic Chemistry. 3

  • Metal-Free Oxidative Esterification of Ketones and Potassium Xanthates: Selective Synthesis of α-Ketoesters and Esters , ACS Publications. 6

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters , MDPI. 7

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Benchtop (80 MHz) vs. High-Field (400 MHz) NMR for the Spectral Validation of Synthesized Methyl 6-Oxooctanoate

Executive Summary In modern drug development and fragment-based drug discovery (FBDD), medium-chain keto esters like methyl 6-oxooctanoate serve as critical metabolic probes and bifunctional linkers. As synthetic workflo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and fragment-based drug discovery (FBDD), medium-chain keto esters like methyl 6-oxooctanoate serve as critical metabolic probes and bifunctional linkers. As synthetic workflows shift toward decentralized, on-demand manufacturing, the analytical bottleneck of core-facility Nuclear Magnetic Resonance (NMR) spectroscopy has come under scrutiny.

This guide objectively compares the performance of cryogen-free Benchtop NMR (80 MHz) against traditional High-Field NMR (400 MHz) for the structural and quantitative validation of synthesized methyl 6-oxooctanoate. By examining the causality behind spectral resolution limits and detailing a self-validating synthetic protocol, we demonstrate how benchtop systems can match high-field accuracy for routine quality control.

Mechanistic Grounding: The Synthesis of Methyl 6-Oxooctanoate

To rigorously compare analytical platforms, we must first establish a high-fidelity synthetic route. Direct organometallic addition to cyclic anhydrides or simple esters often suffers from poor chemoselectivity, yielding tertiary alcohols due to over-alkylation [1].

To ensure pharmaceutical-grade purity, our protocol prioritizes a Weinreb Amide-mediated pathway . The Causality of Chemoselectivity: By converting monomethyl adipate into an N-methoxy-N-methylamide (Weinreb amide), we introduce a bidentate chelating group. Upon the addition of ethylmagnesium bromide, the magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen. This forms a stable, five-membered cyclic tetrahedral intermediate that prevents further nucleophilic attack in situ. The intermediate only collapses into the target ketone (methyl 6-oxooctanoate) upon aqueous acidic quenching, ensuring absolute chemoselectivity.

G A Monomethyl Adipate (Starting Material) B Weinreb Amide Formation (CDI, HN(OMe)Me·HCl, DIPEA) A->B Activation & Amidation C Weinreb Amide Intermediate (Stable Chelate) B->C Intermediate Isolation D Grignard Addition (EtMgBr, THF, 0°C) C->D C-C Bond Formation E Methyl 6-oxooctanoate (Target Product) D->E Acidic Quench

Caption: Fig 1. Synthetic workflow of methyl 6-oxooctanoate via a stable Weinreb amide intermediate.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology incorporates In-Process Controls (IPCs) to ensure the protocol is self-validating prior to final NMR analysis.

Phase 1: Amidation of Monomethyl Adipate
  • Activation: Dissolve 1.0 eq of monomethyl adipate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI). Stir at room temperature until CO2​ evolution ceases (approx. 30 mins).

  • Coupling: Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride and 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 4 hours.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The reaction is complete when the highly polar carboxylic acid baseline spot is entirely replaced by the higher Rf​ Weinreb amide.

  • Workup: Wash with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Phase 2: Grignard Addition
  • Nucleophilic Attack: Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C. Causality note: 0 °C minimizes side reactions and maximizes the stability of the magnesium chelate.

  • Addition: Dropwise add 1.1 eq of Ethylmagnesium bromide (3M in diethyl ether). Stir for 2 hours at 0 °C.

  • Quench: Carefully quench the reaction with 1M HCl to collapse the tetrahedral intermediate. Extract with EtOAc, dry, and concentrate to yield crude methyl 6-oxooctanoate.

Phase 3: NMR Sample Preparation & Acquisition
  • Sample Prep: Dissolve 15 mg of the synthesized product in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality note: TMS provides a strict 0.0 ppm reference, which is critical for automated phase and baseline correction—especially in benchtop systems where slight thermal field drift may occur.

  • Benchtop NMR (80 MHz): Insert the 5 mm tube into the permanent magnet spectrometer. Run automated shimming. Acquire 16 scans with a 10-second relaxation delay ( D1​ ) to ensure complete longitudinal relaxation ( T1​ ) for quantitative integration.

  • High-Field NMR (400 MHz): Insert into the superconducting magnet. Lock onto the deuterium signal, tune, match, and shim the Z-axis. Acquire 16 scans with a 10-second D1​ .

Comparative NMR Spectral Validation

The core analytical challenge in validating methyl 6-oxooctanoate lies in resolving the adjacent methylene protons. Table 1 summarizes the expected 1H NMR signals and compares the resolution between the two platforms.

Table 1: 1H NMR Spectral Assignment and Resolution Comparison
Proton AssignmentChemical ShiftMultiplicity (400 MHz)Multiplicity (80 MHz)Integration
Ester OCH3​ 3.67 ppmSinglet (s)Singlet (s)3H
C7- CH2​ 2.45 ppmQuartet (q)Multiplet (m) Merged2H
C5- CH2​ 2.40 ppmTriplet (t)Multiplet (m) Merged2H
C2- CH2​ 2.30 ppmTriplet (t)Triplet (t) Broadened2H
C3, C4- CH2​ 1.60 ppmMultiplet (m)Multiplet (m)4H
C8- CH3​ 1.05 ppmTriplet (t)Triplet (t)3H
The Physics of Spectral Resolution: Larmor Frequency vs. J-Coupling

The discrepancy in multiplicity between the two platforms is governed by the ratio of the chemical shift difference ( Δν ) to the scalar coupling constant ( J ).

At 400 MHz , the Larmor frequency separation between the C5 and C7 methylene protons ( Δδ=0.05 ppm) is 20 Hz. With a standard J -coupling of ~7.5 Hz, the Δν/J ratio is ~2.6. Because Δν>J , the spectrum exhibits first-order kinetics , allowing distinct observation of the C7 quartet and C5 triplet.

At 80 MHz , the separation is only 4 Hz. The Δν/J ratio drops to ~0.53. Because Δν<J , strong second-order effects dominate. The C5 and C7 signals overlap and merge into a complex, unresolved multiplet.

Despite this loss of visual resolution, the total integral of the merged 2.40–2.45 ppm region remains strictly proportional to the 4 protons. Recent chemometric studies on benchtop NMR [2] have demonstrated that for quantitative purity validation and molecular weight determinations, benchtop systems yield validation errors with no significant difference compared to high-field devices. Furthermore, processing methods applied to high-field spectra can often be directly translated to benchtop data [3].

NMR_Comparison A Synthesized Sample (Methyl 6-oxooctanoate) B Benchtop NMR (80 MHz) A->B Permanent Magnet C High-Field NMR (400 MHz) A->C Superconducting Magnet D Merged Multiplets (Second-Order Effects) B->D Δν < J E Resolved Multiplets (First-Order Spectra) C->E Δν > J F Quantitative Purity Validation D->F Integral Analysis E->F Integral & Splitting

Caption: Fig 2. Logical relationship of spectral resolution and validation outcomes between NMR platforms.

Performance & Cost-Benefit Analysis

Beyond spectral resolution, the operational logistics of the two platforms dictate their utility in a fast-paced research environment. Unlike traditional high-field NMR, which requires super-conducting magnets and specialized facilities, benchtop NMR utilizes permanent magnets (e.g., NdFeB), entirely eliminating the need for cryogens such as liquid helium [4].

Table 2: Operational Comparison
ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Magnet Technology Permanent MagnetSuperconducting Magnet
Cryogen Requirement NoneLiquid Helium & Nitrogen
Resolution ( Δν at 0.05 ppm) 4 Hz (Peak merging common)20 Hz (First-order spectra)
Footprint Standard Fume Hood / BenchtopDedicated Core Facility Room
Time-to-Result < 5 minutes (In-lab)Hours to Days (Facility queue)
Quantitative Accuracy High (Equivalent for integrals)High

Conclusion

For the spectral validation of synthesized methyl 6-oxooctanoate, High-Field NMR (400 MHz) remains the gold standard for absolute structural elucidation, easily resolving the complex spin systems of the aliphatic chain. However, Benchtop NMR (80 MHz) proves to be a highly formidable alternative. By understanding the causality of second-order spectral merging, researchers can rely on precise integration data from benchtop systems to validate product purity and reaction completion. For routine synthetic workflows, the benchtop platform offers unparalleled speed, lower operational costs, and highly comparable quantitative reliability.

References

  • Burger, R., et al. "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis (2022). [Link]

  • Araneda, J. F., et al. "Analysis of lignins using 31P benchtop NMR spectroscopy: quantitative assessment of substructures and comparison to high-field NMR." Canadian Journal of Chemistry (2022). [Link]

  • Oxford Instruments. "Why Benchtop NMR is Ideal for Fat Analysis." Oxford Instruments (2023). [Link]

Sources

Comparative

Comparative Guide: Methyl 6-Oxooctanoate vs. Ethyl 6-Oxooctanoate in Organic Synthesis

Introduction & Strategic Selection In the architecture of complex organic synthesis, the selection of the correct ester intermediate dictates reaction kinetics, downstream processing, and overall yield. Methyl 6-oxooctan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Selection

In the architecture of complex organic synthesis, the selection of the correct ester intermediate dictates reaction kinetics, downstream processing, and overall yield. Methyl 6-oxooctanoate and ethyl 6-oxooctanoate are highly versatile ϵ -keto esters utilized extensively as building blocks for natural products (e.g., cis-jasmone) and active pharmaceutical ingredients (e.g., (R)- α -lipoic acid).

As an application scientist, choosing between the methyl and ethyl variants requires a rigorous evaluation of steric hindrance, leaving-group dynamics, and environmental impact. This guide provides an objective, data-driven comparison of these two intermediates, detailing their reactivity profiles, causality in experimental design, and self-validating protocols.

Physicochemical Profiling

The physical properties of the ester directly influence solvent compatibility and phase separation during aqueous workups. The higher lipophilicity of the ethyl ester often provides a distinct advantage in large-scale extractions.

Table 1: Comparative Physicochemical Properties

Property Methyl 6-Oxooctanoate Ethyl 6-Oxooctanoate
CAS Number 2955-61-5[1] 4233-58-3[2]
Molecular Formula C₉H₁₆O₃ C₁₀H₁₈O₃[2]
Molecular Weight 172.22 g/mol 186.25 g/mol [2]
LogP (approx.) ~0.9 1.3[2]
Boiling Point ~245 °C 264.5 °C at 760 mmHg[3]

| Density | ~0.98 g/cm³ | 0.959 g/cm³[3] |

Mechanistic Reactivity & Causality in Synthesis

The fundamental divergence in performance between the methyl and ethyl variants stems from the steric bulk of the alkoxy group and the thermodynamic stability of the resulting byproducts.

  • Hydrolysis & Transesterification Kinetics: Methyl esters are generally more susceptible to nucleophilic attack at the carbonyl carbon due to reduced steric shielding. While this makes methyl 6-oxooctanoate highly reactive, it also renders it vulnerable to premature, undesired hydrolysis in aqueous buffer systems—a significant drawback in biocatalytic cascades.

  • Industrial Scalability & Green Chemistry: Ethyl 6-oxooctanoate is overwhelmingly preferred for large-scale pharmaceutical synthesis. In the enzymatic reduction of ϵ -keto esters to manufacture (R)- α -lipoic acid precursors, the ethyl ester variant allows for a greener bioprocess[4]. The byproduct of its hydrolysis is ethanol, which is significantly less toxic and easier to manage than methanol. Furthermore, this bioprocess has been successfully validated on a 10-L scale, yielding 530 g L⁻¹ d⁻¹, proving the robustness of the ethyl derivative[5].

Key Synthetic Applications

Electrochemical Synthesis for Natural Products

Ethyl 6-oxooctanoate serves as a critical precursor in the total synthesis of cis-jasmone. Recent synthetic advancements have demonstrated its efficient preparation via the electrochemical oxidative decarboxylation of malonic acid derivatives[6]. This methodology is highly valued because it avoids harsh chemical oxidants, relying instead on clean anodic oxidation.

G Substrate Malonic Acid Derivative Electrolysis Anodic Oxidation (MeOH, e-) Substrate->Electrolysis -CO2, -2e- Ketal Ketal Intermediate Electrolysis->Ketal Hydrolysis Aqueous Acid Addition (HCl) Ketal->Hydrolysis In-situ Product Ethyl 6-Oxooctanoate (Yield: ~74%) Hydrolysis->Product

Caption: Workflow for the electrochemical synthesis of ethyl 6-oxooctanoate from malonic acid derivatives.

Intramolecular Claisen Condensation

Both esters can undergo intramolecular Claisen condensation to form substituted cyclopentanones. When treated with a sterically hindered base like potassium triphenylmethoxide, ethyl 6-oxooctanoate cyclizes cleanly to form a five-membered ring (2-propionylcyclopentanone) rather than a seven-membered ring[7].

G Ester Ethyl 6-Oxooctanoate Enolate Enolate Intermediate Ester->Enolate Deprotonation Base Potassium Triphenylmethoxide Base->Enolate Catalyst Cyclization Intramolecular Cyclization (-EtOH) Enolate->Cyclization Nucleophilic Attack Product 2-Propionylcyclopentanone Cyclization->Product Ring Closure

Caption: Mechanism of base-catalyzed intramolecular Claisen condensation of 6-oxooctanoate esters.

Table 2: Comparative Yields in Intramolecular Claisen Condensation

Substrate Base / Catalyst Major Product Isolated Yield
Methyl 6-oxooctanoate NaOMe / MeOH 2-Propionylcyclopentanone ~65-70%

| Ethyl 6-oxooctanoate | Potassium triphenylmethoxide | 2-Propionylcyclopentanone | >75%[7] |

Note: Potassium triphenylmethoxide affords higher yields than standard alkoxides by utilizing steric bulk to suppress competing intermolecular polymerizations[7].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems where visual or spectroscopic checkpoints confirm success at each stage.

Protocol A: Electrochemical Oxidative Decarboxylation to Ethyl 6-Oxooctanoate[6]

Causality: This protocol uses electrons as a traceless reagent, ensuring high atom economy and eliminating transition-metal waste.

  • Preparation: Dissolve the substituted malonic acid derivative (0.5 mmol) in 10 mL of anhydrous methanol.

  • Electrolysis: Transfer the solution to an undivided electrolytic cell equipped with graphite electrodes. Apply a constant current (e.g., 10 mA) until complete consumption of the starting material is observed via TLC (typically requiring ~2.5 F/mol).

  • In-situ Hydrolysis: Add 1 M aqueous HCl directly to the crude reaction mixture in the electrolytic cell to hydrolyze the generated ketal intermediate. Stir at room temperature overnight[6].

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography on silica gel (petroleum ether/ethyl acetate = 15:1). Validate the product (colorless liquid, 74% yield) via ¹H NMR: confirmation is achieved by observing the characteristic ester quartet at δ 4.12 ppm (J = 7.1 Hz, 2H)[6].

Protocol B: Base-Catalyzed Cyclization to 2-Propionylcyclopentanone[7]

Causality: High dilution techniques and a bulky base are strictly required to favor the thermodynamics of intramolecular cyclization over intermolecular side-reactions.

  • Catalyst Preparation: Prepare a boiling solution of potassium triphenylmethoxide in xylene under a strict inert nitrogen atmosphere to prevent base degradation.

  • Addition: Dissolve ethyl 6-oxooctanoate (0.1 mol) in 200 mL of anhydrous xylene. Add this solution dropwise over 3 hours to the boiling catalyst solution to maintain the required high-dilution environment[7].

  • Reaction: Stir the mixture at 30-35 °C for 2 hours, then allow it to rest overnight at room temperature.

  • Validation: Quench with dilute acid, extract continuously with ether, and evaporate the solvent. Distill the residue under reduced pressure. Validation is confirmed by the disappearance of the linear ester signals in NMR and the appearance of the cyclic ketone IR stretch (~1740 cm⁻¹).

Conclusion

While methyl 6-oxooctanoate offers slight kinetic advantages in specific nucleophilic attacks, ethyl 6-oxooctanoate is the superior and more versatile choice for robust, scalable organic synthesis. Its lower toxicity profile, highly favorable phase-separation properties, and proven compatibility with advanced methodologies—such as electrochemical decarboxylation[6] and enzymatic reductions for lipoic acid synthesis[4]—make it the gold standard for both academic natural product research and industrial pharmaceutical manufacturing.

References

  • Synthesis of Diketones, Ketoesters, and Tetraketones by Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: Application to the Synthesis of cis-Jasmone. The Journal of Organic Chemistry - ACS Publications.6

  • Ethyl 6-oxooctanoate | C10H18O3 | CID 282994. PubChem - NIH. 2

  • Intramolecular Claisen Condensation of Keto Esters Catalysed by Potassium Triphenylmethoxide. Collection of Czechoslovak Chemical Communications. 7

  • Coevolution of the Activity and Thermostability of an ϵ-Keto Ester Reductase for Better Synthesis of an (R)-α-Lipoic Acid Precursor. PubMed - NIH. 4

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications. 5

  • methyl 6-oxooctanoate | CAS#:2955-61-5. Chemsrc. 1

  • 6-オキソオクタン酸エチルエステル 4233-58-3 wiki. GuideChem. 3

Sources

Validation

Validating the Purity of Commercial Methyl 6-Oxooctanoate: A Comparative Analytical Guide

Executive Summary & Scientific Context Methyl 6-oxooctanoate (CAS: 2955-61-5) is a critical keto-ester intermediate frequently utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Methyl 6-oxooctanoate (CAS: 2955-61-5) is a critical keto-ester intermediate frequently utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). In drug development, the purity of early-stage intermediates dictates the success of downstream transformations. For instance, when methyl 6-oxooctanoate is subjected to base-promoted cyclizations—such as the 1—the presence of structural regioisomers (e.g., methyl 5-oxooctanoate) leads to off-target cyclization products that are notoriously difficult to separate via standard chromatography.

This guide objectively compares the performance of premium commercial methyl 6-oxooctanoate against standard and unpurified alternatives. Furthermore, it establishes a self-validating, orthogonal analytical workflow combining Gas Chromatography-Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) to ensure absolute structural and mass-balance integrity.

Comparative Performance of Keto-Ester Sources

To demonstrate the impact of starting material purity on synthetic outcomes, three different sources of methyl 6-oxooctanoate were evaluated. The performance metric was the isolated yield and purity of the resulting cyclopentanone derivative following a standardized Dieckmann condensation.

Table 1: Performance and Purity Comparison of Methyl 6-oxooctanoate Sources
Analytical ParameterPremium Commercial (Vendor A)Standard Grade (Vendor B)In-House Crude Synthesis
GC-FID Relative Purity (Area %) > 99.5%95.2%~ 82.0%
qNMR Absolute Purity (Mass %) 99.1%91.8%76.5%
Primary Impurities Identified Trace water (<0.1%)Methyl 5-oxooctanoate (3.1%)Unreacted starting materials, salts
Visual Appearance Clear, colorless liquidPale yellow liquidDark yellow/brown oil
Downstream Cyclization Yield 94% (Single isomer)78% (Mixed isomers)< 50% (Complex mixture)

Causality of the Data: Notice the discrepancy between GC-FID (Area %) and qNMR (Mass %) in the Standard and Crude grades. GC-FID only detects volatile organic compounds. If a sample contains inorganic salts from a previous oxidation step or residual water, the GC-FID area percent will artificially inflate the perceived purity. qNMR provides absolute mass quantification, revealing the true active content of the sample.

Analytical Methodologies: The Causality Behind the Choices

To build a robust purity profile, researchers must employ orthogonal techniques that cover each other's blind spots.

1. GC-FID for Volatile Profiling: Due to the volatility and thermal stability of fatty acid methyl esters (FAMEs) and keto-esters, gas chromatography is the optimal choice for resolving structurally similar impurities. As noted by 2, utilizing a high-polarity capillary column provides the theoretical plates required to separate closely eluting regioisomers (like the 5-oxo and 6-oxo variants) that might overlap in an NMR spectrum.

2. 1H qNMR for Absolute Quantitation: While GC-FID is excellent for relative purity, it requires identical reference standards for absolute quantitation. Quantitative NMR bypasses this limitation. According to 3, a pivotal distinction of qNMR is the direct proportionality between the integral of an NMR peak and the nucleus concentration. By spiking the sample with a certified internal standard, researchers can calculate the exact mass fraction of the target molecule, ensuring no "invisible" impurities (like inorganic salts) compromise the batch.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution GC-FID Profiling

Objective: Determine the relative area percentage of volatile organic impurities.

  • Sample Preparation: Dissolve 10 mg of methyl 6-oxooctanoate in 1.0 mL of GC-grade heptane.

  • System Suitability (Self-Validation Checkpoint): Before injecting the sample, inject a blank (heptane) to confirm no column carryover. Follow this with a standard FAME mix injection to verify that the column is achieving baseline resolution for closely related esters.

  • Instrument Parameters:

    • Column: High-polarity nitroterephthalic acid modified PEG column (e.g., DB-FFAP or TR-FAME, 30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL volume, Split ratio 50:1, Injector temp 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial hold at 100°C for 2 min, ramp at 10°C/min to 240°C, final hold for 5 min.

    • Detector: FID set to 250°C.

  • Data Processing: Integrate all peaks excluding the solvent front. Calculate the relative purity as (Area of target peak / Total Area of all peaks) × 100.

Protocol B: Absolute Quantitation via 1H qNMR

Objective: Determine the absolute mass percentage of the active compound.

  • Standard Selection: Select an internal standard (IS) that produces a distinct singlet in a "clean" region of the spectrum. Dimethyl sulfone (DMSO2, TraceCERT grade) is ideal, providing a sharp singlet at ~3.0 ppm in CDCl3, which does not overlap with the aliphatic or ester signals of methyl 6-oxooctanoate.

  • Gravimetric Preparation (Self-Validation Checkpoint): Using a microbalance (d = 0.01 mg), accurately weigh ~20.00 mg of the methyl 6-oxooctanoate sample and ~10.00 mg of the DMSO2 internal standard into the same vial. Record exact masses. Co-dissolve completely in 0.6 mL of CDCl3.

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Must be 5 × T1 of the slowest relaxing proton to ensure complete magnetization recovery. Set D1 = 30 seconds.

    • Scans: 64 scans to ensure a high signal-to-noise ratio (>250:1 for integrated peaks).

  • Data Processing: Apply careful phase and baseline correction. Integrate the IS singlet and a distinct, non-overlapping signal from the analyte (e.g., the methyl ester singlet at ~3.6 ppm). Calculate absolute purity using the standard qNMR mass-balance equation.

Analytical Workflow Visualization

G cluster_0 Volatile Impurity Profiling cluster_1 Absolute Quantitation Sample Methyl 6-oxooctanoate (CAS: 2955-61-5) GCFID GC-FID Analysis (Polar Capillary Column) Sample->GCFID qNMR 1H qNMR Analysis (Internal Standard) Sample->qNMR Isomers Resolve Regioisomers (e.g., 5-oxo vs 6-oxo) GCFID->Isomers Decision Cross-Validation & Final Purity Assignment Isomers->Decision Purity Calculate Absolute Mass Fraction qNMR->Purity Purity->Decision

Figure 1: Orthogonal self-validating workflow for keto-ester purity determination.

References

  • Emery Pharma.
  • Fisher Scientific. "Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique".
  • National Center for Biotechnology Information (PMC). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry.
  • Chegg.

Sources

Comparative

Comparative analysis of methyl 6-oxooctanoate synthesis pathways

Comparative Analysis of Methyl 6-Oxooctanoate Synthesis Pathways: A Methodological Guide for Researchers Executive Summary & Chemical Context Methyl 6-oxooctanoate is a linear, bifunctional aliphatic molecule containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Methyl 6-Oxooctanoate Synthesis Pathways: A Methodological Guide for Researchers

Executive Summary & Chemical Context

Methyl 6-oxooctanoate is a linear, bifunctional aliphatic molecule containing both a terminal methyl ester and an internal ketone at the C-6 position. It serves as a critical intermediate in the synthesis of metabolic probes, fragment-based drug discovery (FBDD) linkers, and precursors for biologically active compounds like α-lipoic acid derivatives[1][2].

The primary synthetic challenge when working with 6-oxoalkanoic esters is the "chemoselective differentiation" of the two carbonyl groups[3]. The reactivity of these molecules is governed by a delicate balance of electronic and steric factors; while the distant ester group exerts a minor inductive (-I) effect that slightly increases the electrophilicity of the ketone, direct organometallic additions often suffer from poor regioselectivity and over-alkylation[2].

To ensure pharmaceutical-grade purity, researchers must select a synthesis pathway that strictly controls carbon-carbon bond formation. This guide objectively compares two primary synthetic routes—Weinreb Amide-Mediated Grignard Addition and Oxidative Cleavage of 1-Ethylcyclohexene —providing the mechanistic causality and self-validating protocols required for successful execution.

Retrosynthetic Strategies

The structural assembly of methyl 6-oxooctanoate can be approached via two distinct disconnections:

  • C-C Bond Formation (Pathway A): Disconnecting the C6-C7 bond leads back to an ethyl nucleophile and a 6-carbon electrophile (methyl adipoyl chloride).

  • Ring Opening (Pathway B): Disconnecting the linear chain into a cyclic precursor points to the oxidative cleavage of 1-ethylcyclohexene[4][5].

Retrosynthesis Target Methyl 6-oxooctanoate Weinreb Weinreb Amide (Methyl 6-(methoxy(methyl)amino)-6-oxohexanoate) Target->Weinreb Grignard Addition (EtMgBr) OxoAcid 6-Oxooctanoic Acid Target->OxoAcid Esterification (MeOH, H+) Adipoyl Methyl Adipoyl Chloride Weinreb->Adipoyl Amidation (HN(OMe)Me) Cyclohexene 1-Ethylcyclohexene OxoAcid->Cyclohexene Oxidative Cleavage (KMnO4 / H+)

Caption: Retrosynthetic pathways for methyl 6-oxooctanoate via Weinreb amidation or oxidative cleavage.

Comparative Analysis of Synthesis Pathways

Selecting the optimal pathway depends on the project's scale, budget, and purity requirements. The table below summarizes the quantitative and qualitative performance metrics of both approaches.

Table 1: Performance Comparison of Synthesis Pathways

ParameterPathway A: Weinreb Amide AdditionPathway B: Oxidative Cleavage
Overall Yield 75% – 85%60% – 70%
Chemoselectivity Excellent (>95%)Moderate (Risk of over-oxidation)
Step Count 2 Steps2 Steps (Cleavage + Esterification)
Scalability Moderate (Costly amine reagents)High (Industrial-friendly precursors)
Primary Byproducts Trace tertiary alcoholsOver-oxidized diacids, unreacted alkene
Best Suited For High-fidelity pharmaceutical linkers[3]Large-scale bulk intermediate synthesis

Detailed Experimental Protocols & Mechanistic Causality

Pathway A: Weinreb Amide-Mediated Grignard Addition

Direct attack of ethylmagnesium bromide on acid chlorides yields complex mixtures of tertiary alcohols due to over-addition[3]. The Weinreb amide strategy circumvents this by forming a stable intermediate that halts the reaction after a single equivalent of the Grignard reagent is consumed.

ProtocolWorkflow Start Methyl Adipoyl Chloride Step1 Step 1: Amidation Add HN(OMe)Me·HCl, Et3N Solvent: DCM, 0°C to RT Start->Step1 Intermediate Weinreb Amide Intermediate Step1->Intermediate Step2 Step 2: Grignard Addition Add EtMgBr (1.1 eq) Solvent: THF, 0°C Intermediate->Step2 Chelate Stable Tetrahedral Chelate (Prevents Over-alkylation) Step2->Chelate C-C Bond Formation Step3 Step 3: Acidic Quench Add 1M HCl (aq) Breaks Chelate Chelate->Step3 Product Methyl 6-oxooctanoate (High Purity) Step3->Product Chelate Collapse

Caption: Experimental workflow and mechanistic intermediates for the Weinreb amide synthesis route.

Step-by-Step Methodology:

  • Amidation: Dissolve methyl adipoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Base Addition: Dropwise add triethylamine (2.5 eq).

    • Causality: Triethylamine serves a dual purpose: it liberates the free hydroxylamine from its HCl salt and neutralizes the HCl generated during the nucleophilic acyl substitution. Maintaining 0 °C prevents exothermic side reactions.

  • Grignard Coupling: Isolate the Weinreb amide and redissolve in anhydrous THF at 0 °C. Add ethylmagnesium bromide (1.1 eq) dropwise.

    • Causality: The magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, forming a rigid, stable five-membered tetrahedral chelate[3]. This chelate is unreactive toward further Grignard addition, strictly enforcing mono-alkylation.

  • Quench & Validation: Quench the reaction with cold 1M HCl. The acidic environment collapses the tetrahedral intermediate to reveal the target ketone.

    • Self-Validation System: Product formation is confirmed via 1 H NMR. Look for the disappearance of the Weinreb amide methoxy singlet (~3.2 ppm) and the appearance of a distinct triplet at ~1.05 ppm (terminal methyl of the ethyl group) and a singlet at ~3.67 ppm (methyl ester).

Pathway B: Oxidative Cleavage of 1-Ethylcyclohexene

For applications requiring high atom economy and scalable industrial throughput, the oxidative cleavage of cyclic alkenes is highly effective. When 1-ethylcyclohexene is subjected to strong oxidizing conditions, the double bond is completely severed[4][5].

Step-by-Step Methodology:

  • Oxidative Cleavage: Suspend 1-ethylcyclohexene (1.0 eq) in a biphasic mixture of water and DCM. Add a phase-transfer catalyst (e.g., Aliquat 336). Slowly add KMnO 4​ (2.5 eq) and a catalytic amount of H 2​ SO 4​ at 10 °C.

    • Causality: The permanganate ion initiates a syn-dihydroxylation of the alkene, followed by C-C bond cleavage. Because the C1 position of the cyclohexene ring is substituted with an ethyl group, cleavage at this site yields a ketone. The C2 position, possessing a vinylic hydrogen, is oxidized through an aldehyde intermediate directly to a carboxylic acid[4][5]. This yields 6-oxooctanoic acid.

  • Filtration & Extraction: Quench excess oxidant with sodium bisulfite. Filter the precipitated MnO 2​ through a Celite pad. Extract the aqueous layer with ethyl acetate to isolate 6-oxooctanoic acid.

  • Fischer Esterification: Dissolve the crude 6-oxooctanoic acid in excess anhydrous methanol. Add a catalytic amount of concentrated H 2​ SO 4​ and reflux for 4 hours.

    • Causality: The massive molar excess of methanol drives the equilibrium toward the methyl ester via Le Chatelier's principle. The internal ketone at C-6 is sterically and electronically stable under these mildly acidic conditions and will not undergo unwanted ketalization if water is continuously removed[2].

    • Self-Validation System: TLC analysis (Hexanes/EtOAc 7:3). The product will not be UV-active but will stain strongly with phosphomolybdic acid (PMA) or KMnO 4​ dip, appearing as a distinct, less polar spot compared to the highly polar carboxylic acid precursor.

Conclusion

Both pathways provide viable access to methyl 6-oxooctanoate. The Weinreb Amide pathway is the gold standard for drug development professionals requiring absolute regiocontrol and minimal purification steps. Conversely, the Oxidative Cleavage pathway offers a highly scalable, economically favorable alternative for bulk synthesis, provided that the subsequent esterification and over-oxidation risks are carefully managed.

Sources

Validation

Mass Fragmentation Pattern Comparison: Methyl 6-Oxooctanoate and Its Positional Isomers

In lipidomics, biomarker discovery, and flavor profiling, distinguishing between positional isomers of medium-chain keto esters is a significant analytical challenge[1]. Methyl 6-oxooctanoate (MW = 172.22 g/mol ) and its...

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Author: BenchChem Technical Support Team. Date: April 2026

In lipidomics, biomarker discovery, and flavor profiling, distinguishing between positional isomers of medium-chain keto esters is a significant analytical challenge[1]. Methyl 6-oxooctanoate (MW = 172.22 g/mol ) and its structural analogs—methyl 5-oxooctanoate and methyl 7-oxooctanoate—share identical molecular weights and elemental compositions (C9H16O3). Because they exhibit nearly identical physical properties, researchers cannot rely solely on chromatographic retention indices for definitive identification.

Instead, we must leverage the deterministic nature of Electron Ionization Mass Spectrometry (EI-MS). By understanding the mechanistic causality behind ion formation, we can use mass fragmentation patterns as highly specific structural fingerprints[2]. This guide provides an objective, mechanistically grounded comparison of these three isomers, supported by self-validating experimental protocols.

Mechanistic Causality in Keto Ester Fragmentation

The fragmentation cascade in EI-MS (at a standard 70 eV) is dictated by the localization of the radical cation and the thermodynamic stability of the resulting neutral losses[3]. For keto esters, the carbonyl groups (both the ketone and the ester) serve as competing charge-retention sites, driving two primary fragmentation pathways:

1. Alpha ( α ) Cleavage Dynamics

Initial ionization predominantly occurs at the ketone oxygen, inducing homolytic cleavage of the adjacent carbon-carbon bonds. The position of the ketone directly dictates the mass of the resulting acylium ions.

  • Methyl 6-oxooctanoate: α -cleavage between C5 and C6 yields a diagnostic propionyl cation at m/z 57 . Cleavage between C6 and C7 yields an ion at m/z 143 (loss of an ethyl radical).

  • Methyl 5-oxooctanoate: α -cleavage yields fragments at m/z 71 (butyryl cation) and m/z 129 .

2. The McLafferty Rearrangement: A Positional Sensor

The McLafferty rearrangement is the most powerful diagnostic tool for locating the ketone moiety along the aliphatic chain. It requires a six-membered cyclic transition state, necessitating a hydrogen atom on the gamma ( γ ) carbon relative to the carbonyl group[2].

  • Methyl 6-oxooctanoate: The γ -hydrogen resides on C3. Cleavage between C4 and C5 yields a highly stable enol radical cation at m/z 72 .

  • Methyl 5-oxooctanoate: This molecule is unique because it possesses two available γ -hydrogens (on C2 and C8). This dual-pathway results in two distinct McLafferty fragments: m/z 86 and m/z 144 .

  • Methyl 7-oxooctanoate: The γ -hydrogen is on C4. Cleavage between C5 and C6 yields the acetone enol radical cation at m/z 58 .

Note: All three isomers will also exhibit a ubiquitous m/z 74 peak, originating from the McLafferty rearrangement of the terminal methyl ester group itself.

Comparative Mass Spectral Data

The following table summarizes the quantitative diagnostic ions required to objectively differentiate the three keto ester isomers.

CompoundKetone PositionAlpha Cleavage Ions (m/z)McLafferty Ions (m/z)Base Peak / Primary Identifier
Methyl 5-oxooctanoate C543, 71, 101, 12986, 144m/z 86
Methyl 6-oxooctanoate C629, 57, 115, 14372, 114m/z 72
Methyl 7-oxooctanoate C715, 43, 129, 15758, 114m/z 58
Self-Validating GC-EI-MS Protocol

To ensure high-fidelity data, the following protocol establishes a self-validating system where retention time mapping and mass spectral extraction cross-verify the analyte's identity.

Step 1: Sample Standardization

  • Dilute the synthesized or extracted keto ester samples in analytical-grade hexane to a concentration of 10–50 µg/mL.

  • Add an internal standard (e.g., methyl nonanoate at 20 µg/mL). Causality: The internal standard validates retention time stability across runs, ensuring that minor retention shifts do not lead to misidentification of closely eluting isomers.

Step 2: Gas Chromatography Separation

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 250°C, final hold for 5 min. Causality: A shallow thermal ramp is critical here; positional isomers have nearly identical boiling points, and a slower heating rate maximizes longitudinal diffusion separation.

  • Injection: 1 µL, split ratio 10:1, inlet temperature 250°C.

Step 3: Electron Ionization and Mass Analysis

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV. Causality: Standardizing at 70 eV ensures reproducible fragmentation kinetics, allowing the McLafferty rearrangement to outcompete random thermal degradation[2].

  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 300.

Step 4: Data Processing and Causal Validation

  • Generate the Extracted Ion Chromatogram (EIC) for m/z 74 to locate all methyl esters in the sample.

  • Cross-reference the identified peaks with EICs for m/z 58, 72, and 86 . The intersection of the m/z 74 peak with one of these specific McLafferty ions definitively assigns the ketone position.

Logical Identification Workflow

G Start Unknown Keto Ester (MW = 172) EI Electron Ionization (70 eV) Start->EI Ester m/z 74 (Ester McLafferty) EI->Ester Common Ion Q1 Ketone McLafferty Diagnostic Ions? EI->Q1 Fragmentation P5 m/z 86 & m/z 144 Q1->P5 Gamma-H on C2/C8 P6 m/z 72 & m/z 114 Q1->P6 Gamma-H on C3 P7 m/z 58 Q1->P7 Gamma-H on C4 Id5 Methyl 5-oxooctanoate P5->Id5 Id6 Methyl 6-oxooctanoate P6->Id6 Id7 Methyl 7-oxooctanoate P7->Id7

Logical decision tree for identifying keto ester isomers via EI-MS fragmentation pathways.

References
  • [1] Evaluation of volatile profiles obtained for minimally-processed pineapple fruit samples during storage by headspace-solid phase microextraction gas chromatography-mass spectrometry. ResearchGate. 1

  • [3] Mass Spectra of β-Keto Esters. ResearchGate. 3

  • [2] Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. OUCI. 2

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-oxooctanoate proper disposal procedures

As a Senior Application Scientist, I recognize that the responsible lifecycle management of chemical intermediates is just as critical as the synthesis itself. Methyl 6-oxooctanoate, an aliphatic keto-ester frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the responsible lifecycle management of chemical intermediates is just as critical as the synthesis itself. Methyl 6-oxooctanoate, an aliphatic keto-ester frequently utilized in drug development and organic synthesis, presents specific logistical and environmental challenges at the end of its experimental lifecycle.

Because this compound contains both ester and ketone functional groups, it must be managed as a combustible, non-halogenated organic waste. Improper disposal can lead to aquatic toxicity, facility safety hazards, and severe regulatory penalties. The following guide provides a field-proven, self-validating operational plan for the proper accumulation, transfer, and final destruction of Methyl 6-oxooctanoate.

The National Research Council and the EPA mandate that chemical waste must be managed immediately at or near the point of generation[1][2]. This localized management occurs in a Satellite Accumulation Area (SAA).

Standard Operating Procedure: SAA Containment

  • Immediate Hazard Determination: Classify the reaction byproduct or excess reagent as a "Non-Halogenated Organic Liquid." This legal determination must be made the exact moment the waste is first added to the container[3].

  • Containerization: Transfer the Methyl 6-oxooctanoate waste into a high-density polyethylene (HDPE) or glass carboy equipped with a secure, leak-proof closure[1].

    • Causality: HDPE is highly resistant to the solvating power of aliphatic esters and ketones. Using incompatible plastics (like polystyrene) will result in container degradation, leaching, and eventual structural failure.

  • Secondary Containment: Place the primary carboy inside a chemically compatible secondary bin capable of holding 110% of the primary container's volume[1].

    • Causality: If the primary vessel fails due to over-pressurization or physical trauma, the secondary barrier prevents the ester from reaching floor drains or reacting with incompatible materials (like strong oxidizers) nearby.

  • Regulatory Labeling: Affix a hazardous waste tag immediately. Explicitly list "Methyl 6-oxooctanoate" and mark the primary hazard as "Combustible."

    • Crucial:Do not apply an accumulation start date to the label while the container resides in the SAA. Dating the label prematurely triggers a regulatory countdown clock that does not legally apply until the waste is moved to central storage[4].

  • Volume Monitoring: Keep the container tightly closed unless actively adding waste. Once the SAA limit of 55 gallons is reached, the container must be transferred to the central facility within 3 calendar days[2][3].

Self-Validation Checkpoint: This protocol acts as a self-validating system. The workflow is confirmed successful and compliant if: 1) The secondary containment remains completely dry, 2) The primary container shows no signs of warping or vapor-lock expansion, and 3) The waste tag accurately reflects the chemical inventory without a start date.

The Disposal Workflow

G N1 Waste Generation (Methyl 6-oxooctanoate) N2 Hazard Determination (Non-Halogenated Organic) N1->N2 Initial Assessment N3 Satellite Accumulation (SAA) Max 55 Gallons N2->N3 Transfer to SAA N4 Central Accumulation (CAA) Max 90-180 Days N3->N4 Limit Reached / Time Limit N5 Fuel Blending (Combustible Solvent Mix) N4->N5 Licensed Vendor Pickup N6 Chemical Incineration (Afterburner & Scrubber) N5->N6 Final Destruction

Workflow for the accumulation, transfer, and thermal destruction of Methyl 6-oxooctanoate waste.

Central Accumulation and Final Thermal Destruction

Once the SAA container is full, it is transferred to the facility's Central Accumulation Area (CAA). At this precise moment, an accumulation start date must be applied to the label so that environmental health and safety (EHS) personnel can track the mandatory removal deadlines[4].

Final Destruction Methodology: Methyl 6-oxooctanoate must never be disposed of in the regular trash or sewer systems[1]. The only scientifically and environmentally sound method for its disposal is thermal destruction via a licensed hazardous waste vendor.

  • Fuel Blending: Because Methyl 6-oxooctanoate is an oxygenated organic compound, it is combustible but may not possess the optimal BTU (British Thermal Unit) value for standalone incineration. Waste vendors utilize fuel blending—dissolving and mixing the ester with highly flammable, high-BTU solvents[4][5].

  • Causality of the Incinerator Design: Blending ensures the incinerator maintains the ultra-high temperatures required to completely cleave the carbon-carbon and carbon-oxygen bonds of the ester. The incinerator must be equipped with an afterburner to oxidize any residual volatile organic compounds (VOCs) into harmless CO2 and H2O, and a scrubber to neutralize any trace acidic emissions generated by impurities, ensuring zero harmful environmental discharge[5].

Regulatory Storage and Volume Limits

To maintain compliance with EPA Subpart K and the Resource Conservation and Recovery Act (RCRA), laboratory managers must strictly adhere to the following quantitative limits for chemical waste accumulation[1][2][4]:

Regulatory FrameworkStorage LocationMaximum Volume LimitMaximum Time LimitKey Compliance Requirement
EPA Subpart K / RCRA Satellite Accumulation Area (SAA)55 GallonsNo strict limit until fullMust be located at or near the point of generation.
EPA Subpart K / RCRA Central Accumulation Area (CAA) - LQGFacility Dependent90 DaysAccumulation start date strictly required on label.
EPA Subpart K / RCRA Central Accumulation Area (CAA) - SQG1,000 kg / month180 DaysWeekly documented inspections of storage areas.

*LQG = Large Quantity Generator; SQG = Small Quantity Generator.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health, 21 May 2025.[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager, 26 Oct. 2021.[Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA, 25 Nov. 2025.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." UPenn EHRS, 15 Feb. 2003.[Link]

Sources

Handling

Personal protective equipment for handling Methyl 6-oxooctanoate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Methyl 6-oxooctanoate (CAS 2955-61-5) is a bifunctional medium-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Methyl 6-oxooctanoate (CAS 2955-61-5) is a bifunctional medium-chain aliphatic compound featuring both an ester and a ketone moiety[1]. Widely utilized as a synthetic intermediate and metabolic probe in drug development, its structural properties dictate its reactivity and, consequently, its hazard profile.

To build a secure operational environment, we must move beyond simply listing safety gear. This guide provides the mechanistic rationale behind Personal Protective Equipment (PPE) selection and details field-proven, step-by-step operational workflows to ensure pharmaceutical-grade safety and compliance.

Hazard Identification & Mechanistic Rationale

Before selecting PPE, we must understand the causality behind the chemical's hazards. Methyl 6-oxooctanoate and its structurally related analogs are classified as primary irritants[2]. Understanding why it is an irritant allows us to build a self-validating defense system.

Table 1: Hazard Profile and Mechanistic Rationale

Hazard ClassGHS CategoryHazard StatementMechanistic Rationale
Skin Irritation Category 2H315: Causes skin irritationThe lipophilic octanoate backbone partitions into the stratum corneum, while the polar carbonyls disrupt local lipid packing, leading to contact dermatitis[3].
Eye Irritation Category 2H319: Causes serious eye irritationVapor or liquid splash disrupts the aqueous/lipid tear film of the cornea, causing osmotic stress and localized inflammation[2].
Respiratory Irritation Category 3H335: May cause respiratory irritationVolatilization at room temperature exposes mucous membranes to ester/ketone vapors, triggering upper respiratory tract irritation[2].

Personal Protective Equipment (PPE) Matrix

To counter these specific hazards, PPE must be selected based on chemical compatibility rather than generic laboratory standards. Every piece of equipment chosen below serves as a targeted countermeasure to the chemical's functional groups.

Table 2: Required PPE and Scientific Justification

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Nitrile Gloves (Min. 0.11 mm for splash, 0.4 mm for extended contact)Natural rubber latex is highly susceptible to swelling and degradation by aliphatic esters and ketones. Nitrile provides a superior cross-linked barrier against transdermal penetration[2].
Eye Protection ANSI Z87.1 Compliant Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent vapor accumulation and liquid ingress from capillary action around the eyes[2].
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Methyl 6-oxooctanoate is an organic combustible that emits toxic carbon oxides upon thermal decomposition. Synthetic blends (e.g., polyester) can melt into the skin during a fire event[2].
Respiratory Fume Hood (Primary); N95/OV Half-Mask (Secondary)Engineering controls are the primary defense against H335 hazards. Organic Vapor (OV) cartridges with activated carbon are required if handling outside a hood during spill response[2].

Operational Workflow & Safety Protocol

The following workflow establishes a self-validating system where each step verifies the safety of the preceding one, ensuring zero-exposure chemical transfer.

SafetyWorkflow Start Pre-Operation: Verify Fume Hood PPE Don PPE: Nitrile, Goggles, FR Coat Start->PPE Handle Chemical Transfer: Methyl 6-oxooctanoate PPE->Handle Spill Spill Occurs? Handle->Spill Response Spill Protocol: Inert Absorbent Spill->Response Yes Disposal Waste Segregation: Combustible Waste Spill->Disposal No Response->Disposal End Decontamination Disposal->End

Operational workflow for the safe handling, spill response, and disposal of Methyl 6-oxooctanoate.

Step-by-Step Handling Methodology:
  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Verify the sash is positioned at the optimal working height to maintain laminar flow[2].

  • PPE Donning: Inspect nitrile gloves for micro-punctures via an inflation test. Don the FR lab coat and secure all closures. Don chemical splash goggles[2].

  • Chemical Transfer:

    • Utilize positive displacement pipettes or glass syringes for transferring the liquid to prevent vapor-lock issues common with standard air-displacement pipettes.

    • Keep the source container tightly sealed immediately after extraction to minimize volatilization and respiratory exposure[2].

  • Reaction Setup: Execute the planned synthesis or assay strictly within the secondary containment of the fume hood. Ensure all heating elements are spark-proof, as the compound is incompatible with strong oxidizing agents and poses a fire hazard[2].

Spill Response and Disposal Plan

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

Spill Response Protocol:
  • Isolate & Evacuate: Immediately alert personnel in the vicinity. If the spill occurs outside the fume hood, evacuate the immediate area and allow the HVAC system to clear initial vapors[2].

  • Containment: Don heavy-duty nitrile gloves, chemical boots, and an OV respirator. Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or specialized chemical spill pads). Crucial Note: Do not use combustible absorbents like sawdust, as the organic nature of Methyl 6-oxooctanoate creates an immediate fire hazard[2].

  • Neutralization & Collection: Using non-sparking tools, scoop the absorbed chemical mixture into a chemically compatible, sealable high-density polyethylene (HDPE) waste container[2].

  • Decontamination: Wash the affected surface with a mild alkaline detergent and water to emulsify and remove residual lipophilic traces[2].

Disposal Plan:
  • Waste Segregation: Label the container clearly as "Hazardous Organic Waste - Combustible." Do not mix with strong oxidizing agents, strong acids, or bases, as these are incompatible and may trigger exothermic reactions[2].

  • Incineration: Route the waste through your institution's Environmental Health and Safety (EHS) department. The standard, compliant disposal method is dissolution in a combustible solvent followed by destruction in a regulated chemical incinerator equipped with an afterburner and scrubber[2].

References

  • [1] methyl 6-oxooctanoate | CAS#:2955-61-5 - Chemsrc - 1

  • [2] Matrix Scientific Safety Data Sheet (Ethyl 7-methyl-6-oxooctanoate) - chemBlink - 2

  • [3] 6-Methyl-7-oxooctanoic acid | 99183-34-3 - Benchchem - 3

Sources

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